Product packaging for N-(4-hydroxyphenyl)furan-2-carboxamide(Cat. No.:CAS No. 4104-33-0)

N-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B187386
CAS No.: 4104-33-0
M. Wt: 203.19 g/mol
InChI Key: DGVKXCATWIGAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-hydroxyphenyl)furan-2-carboxamide is an organic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . It features a furan ring, a carboxamide group, and a phenolic hydroxyl group, a structure common in intermediates for organic synthesis . Compounds containing furan carboxamide scaffolds are of significant interest in several research fields due to their diverse potential applications. In chemical research, this compound serves as a valuable building block for synthesizing more complex heterocyclic systems . In medicinal chemistry research, analogs and compounds with similar furan and carboxamide functional groups have been investigated for various biological activities. For instance, related furan carboxamide compounds have demonstrated promising antibacterial efficacy against drug-resistant bacterial strains in scientific studies . Furthermore, other chemical classes sharing the N-(4-hydroxyphenyl) moiety have been explored in cancer research for their ability to inhibit cell growth through novel mechanisms . This product is intended for research purposes in a controlled laboratory environment. It is strictly for in vitro studies and is not classified as a drug or pharmaceutical. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is legally prohibited to introduce this product into humans or animals in any form .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B187386 N-(4-hydroxyphenyl)furan-2-carboxamide CAS No. 4104-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h1-7,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVKXCATWIGAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353678
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4104-33-0
Record name Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.

Introduction

This compound belongs to the furan-2-carboxamide class of compounds, which have garnered significant attention for their diverse biological activities. The structural motif, featuring a furan ring linked to a hydroxyphenyl group via an amide bond, is a key pharmacophore in various biologically active molecules. This guide will focus on the chemical synthesis of this target compound, providing a foundation for further research and development.

Synthetic Pathways

The synthesis of this compound is typically achieved through the formation of an amide bond between a furan-2-carboxylic acid derivative and 4-aminophenol. Two primary strategies are commonly employed: the reaction of an acyl chloride with an amine, and the use of a coupling agent to facilitate the amide bond formation directly from the carboxylic acid.

Acyl Chloride Route

A prevalent and efficient method for forming the amide linkage is the reaction of furan-2-carbonyl chloride with 4-aminophenol. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Acyl_Chloride_Route Furan_Carbonyl_Chloride Furan-2-carbonyl chloride Furan_Carbonyl_Chloride->reaction_node Aminophenol 4-Aminophenol Aminophenol->reaction_node Product This compound Base Base (e.g., Triethylamine) Base->reaction_node reaction_node->Product Amide Formation

Caption: Acyl Chloride Synthesis Route

Coupling Agent Route

An alternative approach involves the direct coupling of furan-2-carboxylic acid with 4-aminophenol using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI). This method avoids the need to prepare the acyl chloride separately.

Coupling_Agent_Route Furan_Carboxylic_Acid Furan-2-carboxylic acid Furan_Carboxylic_Acid->reaction_node Aminophenol 4-Aminophenol Aminophenol->reaction_node Product This compound Coupling_Agent Coupling Agent (e.g., CDI) Coupling_Agent->reaction_node reaction_node->Product Amide Coupling

Caption: Coupling Agent Synthesis Route

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of analogous furan-2-carboxamides, which can serve as a reference for the synthesis of the title compound.

Reactant 1Reactant 2Base/Coupling AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Furan-2-carbonyl chloride4-BromoanilineTriethylamineDichloromethane18Room Temperature94[1][2]
5-Nitrofuran-2-carboxylic acid3-(1H-imidazol-1-yl)propan-1-amine1,1'-Carbonyldiimidazole1,4-Dioxane14Room Temp. then Reflux7[3]
Furan-2-carboxylic acid1,4-Diaminobenzene1,1'-CarbonyldiimidazoleTetrahydrofuran184559[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the acyl chloride route, which is a common and high-yielding method.

Materials and Equipment
  • Reactants: Furan-2-carbonyl chloride, 4-Aminophenol

  • Base: Triethylamine

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Synthesis Procedure

Experimental_Workflow start Start dissolve_amine Dissolve 4-aminophenol and triethylamine in dry DCM start->dissolve_amine cool Cool the mixture to 0 °C in an ice bath dissolve_amine->cool add_acyl_chloride Add furan-2-carbonyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature for 18 hours add_acyl_chloride->react monitor Monitor reaction completion by TLC react->monitor workup Perform aqueous workup monitor->workup extract Extract with DCM workup->extract dry Dry organic layer over anhydrous Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product by column chromatography or recrystallization concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental Workflow for Synthesis

Step-by-Step Protocol:

  • In a clean and dried round-bottom flask, dissolve 4-aminophenol (1.0 eq.) and triethylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Place the flask in an ice bath and cool the reaction mixture to 0 °C with stirring.

  • Add furan-2-carbonyl chloride (1.0 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a pure solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretching of the amide and the O-H stretching of the phenol.

  • Melting Point: To assess the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Furan-2-carbonyl chloride is corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially hazardous solvent.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

References

An In-depth Technical Guide to the Chemical Properties of N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. This structure is of significant interest to the medicinal chemistry community due to the known biological activities of both furan-containing molecules and phenolic compounds. Furan derivatives are recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a phenolic group can also contribute to antioxidant activity and potential interactions with various biological targets. This guide provides a comprehensive overview of the available chemical and physical properties of this compound, alongside experimental protocols and potential biological significance.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, a combination of database information and predicted values provides a solid foundation for its chemical profile.

General Information
PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 4104-33-0PubChem[2]
Molecular Formula C₁₁H₉NO₃PubChem[2]
Molecular Weight 203.19 g/mol PubChem[2]
Canonical SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OPubChem[2]
Physicochemical Data

Predicted physicochemical properties from computational models are summarized below:

PropertyPredicted ValueSource
XLogP3 1.4PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 71.5 ŲPubChem[2]
Spectral Data

Detailed experimental spectra for this compound are not published. However, the expected spectral characteristics can be inferred from the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

  • Aromatic protons (phenyl ring): δ 6.8 - 7.6 ppm. The protons ortho and meta to the hydroxyl and amide groups will exhibit distinct splitting patterns (likely doublets).

  • Furan ring protons: δ 6.5 - 7.8 ppm. The three protons on the furan ring will show characteristic coupling patterns (doublet of doublets, and two doublets).

  • Amide proton (NH): δ 8.0 - 9.5 ppm (broad singlet).

  • Hydroxyl proton (OH): δ 9.0 - 10.0 ppm (broad singlet, may exchange with D₂O).

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

  • Carbonyl carbon (C=O): δ 158 - 165 ppm.

  • Aromatic and furan carbons: δ 110 - 160 ppm. The carbon attached to the oxygen in the furan ring will be the most downfield of the ring carbons.

  • Phenolic C-O carbon: δ 150 - 155 ppm.

Infrared (IR) Spectroscopy (Predicted Absorption Bands):

  • O-H stretch (hydroxyl): 3200-3400 cm⁻¹ (broad).

  • N-H stretch (amide): 3100-3300 cm⁻¹.

  • C-H stretch (aromatic and furan): 3000-3100 cm⁻¹.

  • C=O stretch (amide I band): 1650-1680 cm⁻¹.

  • N-H bend (amide II band): 1510-1550 cm⁻¹.

  • C-O stretch (furan and phenol): 1000-1250 cm⁻¹.

Mass Spectrometry:

Predicted collision cross-section (CCS) values for various adducts have been calculated.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.06552141.3
[M+Na]⁺226.04746148.7
[M-H]⁻202.05096147.9

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthetic route can be adapted from the published synthesis of the closely related N-(4-aminophenyl)furan-2-carboxamide. The proposed method involves the amidation of furan-2-carboxylic acid with 4-aminophenol.

Synthesis of this compound

Materials:

  • Furan-2-carboxylic acid

  • 4-Aminophenol

  • 1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent (e.g., DCC, EDC)

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Activation of Furan-2-carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equivalent) in anhydrous THF. Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise while stirring at room temperature. The reaction mixture is typically stirred for 1-2 hours to allow for the formation of the acylimidazolide intermediate. The reaction progress can be monitored by the evolution of CO₂ gas.

  • Amide Coupling: In a separate flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous THF. Add the solution of the activated furan-2-carboxylic acid dropwise to the 4-aminophenol solution at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities for this compound have been reported, the furan-2-carboxamide scaffold is present in numerous compounds with documented pharmacological properties. These include antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][5][6]

Hypothetical Anti-Inflammatory Signaling Pathway:

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for a furan-based compound could involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_nucleus Hypothetical Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound N-(4-hydroxyphenyl) furan-2-carboxamide Compound->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds DNA->Gene activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

G Synthesis and Characterization Workflow Start Starting Materials (Furan-2-carboxylic acid, 4-Aminophenol) Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structure Structural Characterization (NMR, IR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity Final Pure N-(4-hydroxyphenyl) furan-2-carboxamide Purity->Final

Caption: General workflow for synthesis and characterization.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet available, the information compiled in this guide from existing databases, predictive models, and literature on analogous compounds provides a robust starting point for researchers. The provided synthetic protocol offers a clear path to obtaining the compound for further study. Future research should focus on the experimental determination of its physicochemical properties, a thorough spectroscopic characterization, and the exploration of its biological activities to unlock its full therapeutic potential.

References

The Biological Activity of Furan-2-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides an in-depth overview of the diverse biological activities exhibited by furan-2-carboxamide derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Furan-2-carboxamide derivatives have demonstrated promising potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected furan-2-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) or as cell viability percentages at a given concentration.

Compound ID/DescriptionCell LineActivityReference
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (Hepatocellular carcinoma)33.29% cell viability at 20 µg/mL[1][2]
Furan-2-carboxamide derivativeVarious cancer cell linesIC50: 4 µM to 8 µM[3]
Furan-based compound 4MCF-7 (Breast cancer)IC50: 4.06 µM[4]
Furan-based compound 7MCF-7 (Breast cancer)IC50: 2.96 µM[4]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa (Cervical cancer)IC50: 62.37 µg/mL[5]
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHepG2 (Hepatocellular carcinoma)IC50: 102.53 µg/mL[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Treat the cells with various concentrations of the furan-2-carboxamide derivatives. A vehicle control (e.g., DMSO) should be included. Incubate for 24-48 hours.[1][4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.[1][4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add furan-2-carboxamide derivatives A->B C Incubate (24-48h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance F->G H Calculate cell viability / IC50 G->H MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAP3K) Ras->Raf MEK MEK (MAP2K) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Furan Furan-2-carboxamide Derivatives Furan->MEK Inhibition GeneExpression Gene Expression (Inflammation, Proliferation) Transcription->GeneExpression PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furan Furan-2-carboxamide Derivative (Ligand) PPARg PPAR-γ Furan->PPARg Activation Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to GeneTranscription Target Gene Transcription (Lipid Metabolism, Anti-inflammatory) PPRE->GeneTranscription Regulates LasR_Pathway cluster_bacterium Pseudomonas aeruginosa LasI LasI Synthase AHL Autoinducer (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR_inactive Inactive LasR AHL->LasR_inactive Binds to LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization & Activation Virulence Virulence Gene Expression (Biofilm, Proteases) LasR_active->Virulence Promotes Furan Furan-2-carboxamide Derivative Furan->LasR_inactive Antagonist Synthesis_Workflow A Furan-2-carboxylic acid B Activation (e.g., SOCl2) A->B C Furan-2-carbonyl chloride B->C E Amide bond formation (Base, Solvent) C->E D Amine (R-NH2) D->E F Furan-2-carboxamide derivative E->F G Purification F->G H Final Product G->H

References

N-(4-hydroxyphenyl)furan-2-carboxamide and its Derivatives: A Technical Overview of a Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: This document provides a detailed overview of the proposed mechanism of action for furan-2-carboxamide derivatives based on available scientific literature. It is important to note that while N-(4-hydroxyphenyl)furan-2-carboxamide belongs to this class of compounds, specific in-depth mechanistic studies on this particular molecule are limited. The information presented herein, drawn from studies on structurally related analogs, serves as a potential model for its biological activity and a guide for future research.

Introduction

This compound is a heterocyclic organic compound featuring a furan-2-carboxamide core linked to a 4-hydroxyphenyl group.[1][2] This core structure is a recurring motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] A significant area of research for this class of compounds has been their ability to interfere with bacterial communication, a process known as quorum sensing (QS).

This technical guide will focus on a well-documented mechanism of action for furan-2-carboxamide derivatives: the inhibition of the Pseudomonas aeruginosa LasR quorum-sensing system. This pathway is a critical regulator of virulence and biofilm formation, making it an attractive target for the development of novel anti-infective agents.[6] We will explore the quantitative data supporting this mechanism, detail the experimental protocols used for its elucidation, and visualize the key pathways and workflows.

Quantitative Data on the Biological Activity of Furan-2-Carboxamide Derivatives

The anti-quorum sensing properties of furan-2-carboxamide derivatives have been quantified through various in vitro assays. The primary focus has been on their ability to inhibit the formation of biofilms and reduce the production of virulence factors in P. aeruginosa. The data below, summarized from a study on a diversity-oriented synthesis of these compounds, highlights the efficacy of several analogs.[6]

Compound IDStructureBiofilm Inhibition (%) at 100 µMProtease Inhibition (%)Pyocyanin Inhibition (%)
4b N'-(4-methoxybenzoyl)furan-2-carbohydrazide581848
7d 2-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)furan47635
7e 2-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)furan491641

Data extracted from a study on the antibiofilm evaluation of furan-2-carboxamides.[6]

Proposed Mechanism of Action: Inhibition of the LasR Quorum Sensing System

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of genes related to virulence and biofilm formation.[7] The LasI/LasR system is at the top of this hierarchical signaling network.[8][9]

The mechanism involves:

  • Signal Production: The LasI synthase produces an autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[10]

  • Signal Accumulation: As the bacterial population density increases, the concentration of 3O-C12-HSL in the environment rises.

  • Receptor Binding and Activation: Once a threshold concentration is reached, 3O-C12-HSL binds to the cytoplasmic receptor protein, LasR.[11]

  • Transcriptional Regulation: The LasR:3O-C12-HSL complex dimerizes and binds to specific DNA sequences (las boxes), activating the transcription of target genes. These genes encode for a variety of virulence factors, including proteases, and exotoxins, and also promote biofilm formation.[9][10]

Furan-2-carboxamide derivatives are proposed to act as competitive antagonists of the LasR receptor.[6] By binding to the same site as the native autoinducer, they prevent the activation of LasR and the subsequent transcription of virulence genes. Molecular docking studies suggest that these compounds can fit within the ligand-binding pocket of LasR, mimicking the interactions of the natural ligand but failing to induce the conformational change required for activation.[6][12]

LasR_Signaling_Pathway cluster_bacterium P. aeruginosa Cell LasI LasI (Synthase) Autoinducer_out 3O-C12-HSL (Autoinducer) LasI->Autoinducer_out Synthesizes LasR LasR (Receptor) Genes Virulence & Biofilm Genes LasR->Genes Activates Transcription Furan Furan-2-carboxamide (Inhibitor) Furan->LasR Inhibits Autoinducer_in 3O-C12-HSL Autoinducer_out->Autoinducer_in Diffuses into cell at high concentration Autoinducer_in->LasR Binds & Activates caption Fig. 1: Proposed mechanism of LasR inhibition.

Fig. 1: Proposed mechanism of LasR inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anti-quorum sensing activity of furan-2-carboxamide derivatives.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.[13][14][15]

  • Bacterial Culture Preparation: A single colony of P. aeruginosa is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth - TSB) and incubated overnight at 37°C with shaking.

  • Inoculum Standardization: The overnight culture is diluted in fresh broth to a standardized optical density (OD), typically 0.01 at 600 nm.

  • Treatment Application: In a 96-well polystyrene microtiter plate, 200 µL of the standardized bacterial suspension is added to each well. The test compounds (e.g., furan-2-carboxamide derivatives) are added at various concentrations. Control wells contain the bacterial suspension with the vehicle (e.g., DMSO) and media-only wells serve as blanks.

  • Incubation: The plate is incubated statically for 24-48 hours at 37°C in a humidified chamber to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are carefully removed from the wells by aspiration. The wells are then gently washed twice with 250 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: The remaining adhered biofilm is stained by adding 250 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Final Wash and Solubilization: The excess crystal violet is removed, and the plate is washed again with distilled water. The plate is allowed to air dry. The bound crystal violet is then solubilized by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 550-595 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.

Pyocyanin and Protease Inhibition Assays

These assays measure the effect of the compounds on the production of specific virulence factors regulated by quorum sensing.[16][17]

  • Culture and Treatment: P. aeruginosa is grown in a suitable production medium (e.g., King's A broth for pyocyanin) in the presence and absence of the test compounds for 18-24 hours at 37°C with shaking.

  • Supernatant Collection: The bacterial cultures are centrifuged to pellet the cells, and the cell-free supernatant is collected.

  • Pyocyanin Quantification:

    • 3 mL of chloroform is added to the supernatant, and the mixture is vortexed.

    • The chloroform layer (which turns blue) is transferred to a fresh tube.

    • 1 mL of 0.2 N HCl is added, and the mixture is vortexed again. The aqueous layer will turn pink.

    • The absorbance of the top aqueous layer is measured at 520 nm. The concentration is calculated by multiplying the OD520 by 17.072.[18]

  • Protease Quantification:

    • The total protease activity in the supernatant is typically measured using a substrate like azocasein.

    • The supernatant is incubated with the azocasein solution.

    • The reaction is stopped by precipitating the remaining substrate with trichloroacetic acid (TCA).

    • After centrifugation, the absorbance of the supernatant (containing the cleaved, soluble dye) is measured at a specific wavelength (e.g., 440 nm). The activity is compared to an untreated control.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Incubation cluster_assay 3. Assay Quantification A Overnight Culture of P. aeruginosa B Standardize Inoculum (e.g., OD600=0.01) A->B C Dispense into 96-well plate + Furan-2-carboxamide derivatives B->C D Incubate 24-48h at 37°C C->D E Biofilm Assay D->E F Virulence Factor Assays (from supernatant) D->F G Wash & Stain (Crystal Violet) E->G I Pyocyanin Extraction & Read OD520 F->I J Protease Activity (e.g., Azocasein) F->J H Solubilize & Read OD595 G->H caption Fig. 2: General workflow for in vitro assays.

Fig. 2: General workflow for in vitro assays.

Molecular_Docking Receptor LasR Protein (Receptor) Complex Binding Pose Prediction Receptor->Complex Computational Simulation Ligand Furan-2-carboxamide (Ligand) Ligand->Complex caption Fig. 3: Concept of molecular docking.

Fig. 3: Concept of molecular docking.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, the research on analogous furan-2-carboxamide derivatives provides a strong, plausible model. The inhibition of the LasR quorum-sensing system in P. aeruginosa represents a key mechanism by which these compounds can attenuate bacterial virulence and biofilm formation. The quantitative data from biofilm and virulence factor assays, supported by molecular docking studies, collectively suggest that furan-2-carboxamides are promising scaffolds for the development of anti-quorum sensing agents.

Future research should focus on validating this proposed mechanism specifically for this compound. This would involve performing the detailed experimental protocols described herein with this specific compound, determining its binding affinity for the LasR receptor, and potentially solving the co-crystal structure to visualize the precise molecular interactions. Such studies would be invaluable for the drug development community, providing a clearer path for the optimization of this and related compounds as novel therapeutics for combating bacterial infections.

References

Potential Therapeutic Targets of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic compound belonging to the furan-2-carboxamide class of molecules. While direct and extensive research on the specific therapeutic targets of this compound is limited, the broader family of furan-containing molecules and structurally similar compounds have demonstrated a wide range of biological activities. This technical guide consolidates the available information on related compounds to extrapolate and propose potential therapeutic targets and mechanisms of action for this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. We will delve into potential applications in oncology, infectious diseases, and inflammatory conditions, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Chemical and Physical Properties

The foundational step in assessing a compound's therapeutic potential is understanding its physicochemical properties, which are crucial for its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃PubChem[1]
Molecular Weight 203.19 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 4104-33-0PubChem[1]
Topological Polar Surface Area 69.9 ŲPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Potential Therapeutic Areas and Molecular Targets

Based on the biological activities of structurally related furan-2-carboxamides and compounds sharing the N-(4-hydroxyphenyl) moiety, several therapeutic avenues and molecular targets can be proposed for this compound.

Oncology

The N-(4-hydroxyphenyl) group is a common feature in molecules with anticancer properties. One of the most studied analogues is N-(4-hydroxyphenyl)retinamide (Fenretinide).

N-(4-hydroxyphenyl)retinamide has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This suggests that this compound may also modulate this pathway. The JNK pathway is a critical regulator of apoptosis, and its activation can lead to the phosphorylation of various downstream targets, ultimately resulting in programmed cell death.

JNK_Signaling_Pathway This compound This compound MAPKKK MAPKKK (e.g., ASK1, MEKK1) This compound->MAPKKK Stress Stimuli Stress Stimuli Stress Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis

Figure 1: Proposed JNK Signaling Pathway Modulation.

Certain furan-2-carboxamide derivatives have been identified as microtubule stabilizing agents. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is analogous to that of established anticancer drugs like paclitaxel.

Infectious Diseases

The furan ring is a common scaffold in antimicrobial agents.

Furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[2][3] The proposed mechanism involves the inhibition of the LasR quorum-sensing system, which is a key regulator of virulence factor production and biofilm development.

Table 1: Biofilm Inhibition by Furan-2-Carboxamide Analogs

CompoundBiofilm Inhibition at 50 µM (%)Target OrganismProposed TargetReference
Analog 4a~50P. aeruginosaLasR[2]
Analog 4b58P. aeruginosaLasR[3]

Derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an essential enzyme for viral replication.[4] This suggests that the furan-2-carboxamide scaffold could be a starting point for the development of novel antiviral agents.

Table 2: SARS-CoV-2 Mpro Inhibition by Furan-2-Carboxamide Analogs

CompoundIC₅₀ (µM)Assay TypeReference
F821.28Enzymatic[4]
F8-S4310.76Enzymatic[4]
Inflammatory and Allergic Conditions

The N-(4-hydroxyphenyl) moiety is also present in inhibitors of key inflammatory signaling pathways.

Derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have been synthesized and evaluated as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[5] STAT6 is a crucial mediator of IL-4 and IL-13 signaling, which are key cytokines in Th2-mediated allergic and inflammatory responses.

STAT6_Signaling_Pathway IL-4/IL-13 IL-4/IL-13 Receptor IL-4R/IL-13R IL-4/IL-13->Receptor JAK JAK1/JAK3 Receptor->JAK STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 Dimerization Dimerization STAT6_active->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation Gene_Expression Th2 Gene Expression Nuclear_Translocation->Gene_Expression Inhibitor N-(4-hydroxyphenyl) furan-2-carboxamide Inhibitor->STAT6_inactive Inhibition

Figure 2: Proposed STAT6 Signaling Pathway Inhibition.

Table 3: STAT6 Inhibition by a 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide Derivative

CompoundSTAT6 Inhibition IC₅₀ (nM)IL-4-induced Th2 Differentiation Inhibition IC₅₀ (nM)Reference
2t (AS1517499)212.3[5]

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Synthesis of this compound

This protocol describes a general method for the synthesis of N-aryl-furan-2-carboxamides.

Materials:

  • Furan-2-carbonyl chloride

  • 4-Aminophenol

  • Triethylamine (Et₃N)

  • Dry Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve 4-aminophenol (1.0 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in dry DCM to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in a cancer cell line treated with the test compound using flow cytometry.[6][7][8][9]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blot Analysis for JNK Pathway Activation

This protocol is for assessing the phosphorylation status of JNK in response to treatment with the compound.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total JNK and a loading control like beta-actin.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial investigation of the therapeutic potential of this compound.

Experimental_Workflow cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Verification Structural Verification (NMR, MS) Purification->Structural_Verification Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Structural_Verification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Structural_Verification->Antimicrobial_Assay Enzyme_Inhibition_Assay Enzyme Inhibition (e.g., Protease, Kinase) Structural_Verification->Enzyme_Inhibition_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Cytotoxicity_Assay->Apoptosis_Assay Biofilm_Inhibition Biofilm_Inhibition Antimicrobial_Assay->Biofilm_Inhibition Western_Blot Western Blot (Signaling Pathways) Enzyme_Inhibition_Assay->Western_Blot Animal_Model Animal Model of Disease Apoptosis_Assay->Animal_Model Western_Blot->Animal_Model Biofilm_Inhibition->Animal_Model Toxicity_Evaluation Toxicity_Evaluation Animal_Model->Toxicity_Evaluation

Figure 3: Proposed Experimental Workflow.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking in the scientific literature, a comprehensive analysis of structurally related compounds provides a strong foundation for future research. The furan-2-carboxamide scaffold, in combination with the N-(4-hydroxyphenyl) moiety, suggests a high potential for biological activity across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic evaluation of this compound against the proposed targets, including the JNK and STAT6 signaling pathways, microbial virulence factors like LasR, and viral proteases. The experimental protocols provided in this guide offer a starting point for these investigations. A thorough understanding of the structure-activity relationships within the furan-2-carboxamide class will be crucial for the potential development of this compound or its derivatives as novel therapeutic agents.

References

In Vitro Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. The furan-2-carboxamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the available in vitro data on this compound and its closely related analogs, offering insights into its potential therapeutic applications. Due to the limited availability of studies specifically focused on this compound, this guide incorporates data from structurally similar compounds to provide a foundational understanding of its potential biological profile.

Synthesis

The synthesis of this compound can be achieved through a standard amidation reaction. A common synthetic route involves the reaction of furan-2-carbonyl chloride with 4-aminophenol in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[1]

Biological Activities

In vitro studies on furan-2-carboxamide derivatives suggest a range of biological activities. While specific quantitative data for this compound is not extensively available in the public domain, the activities of its close analogs provide valuable insights.

Anticancer Activity

Several furan-2-carboxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity.

Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [2]

CompoundCancer Cell LineConcentration (µg/mL)Cell Viability (%)
N-(p-tolylcarbamothioyl)furan-2-carboxamideHepG22033.29
N-(p-tolylcarbamothioyl)furan-2-carboxamideHuh-72045.09
N-(p-tolylcarbamothioyl)furan-2-carboxamideMCF-72041.81
Antimicrobial Activity

The furan-2-carboxamide scaffold is a promising backbone for the development of new antimicrobial agents. Studies on N-(4-bromophenyl)furan-2-carboxamide, a close structural analog of this compound, have demonstrated its efficacy against clinically relevant drug-resistant bacteria.[1][3]

Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Derivatives [1]

Bacterial StrainCompoundMIC (µg/mL)
Acinetobacter baumanniiN-(4-bromophenyl)furan-2-carboxamide12.5
Klebsiella pneumoniaeN-(4-bromophenyl)furan-2-carboxamide25
Enterobacter cloacaeN-(4-bromophenyl)furan-2-carboxamide25
Staphylococcus aureusN-(4-bromophenyl)furan-2-carboxamide50
Antioxidant and Anti-inflammatory Activity

The hydroxyphenyl moiety in this compound suggests potential antioxidant properties. Phenolic compounds are known to act as free radical scavengers.[4] While direct antioxidant data for the target compound is scarce, related furan-containing compounds have shown antioxidant and anti-inflammatory effects in vitro.[5]

Experimental Protocols

Synthesis of N-(4-arylphenyl)furan-2-carboxamide

A general procedure for the synthesis of N-(4-arylphenyl)furan-2-carboxamide derivatives involves the following steps[1]:

  • Dissolve the corresponding aniline derivative (e.g., 4-aminophenol) in a dry solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine, to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add furan-2-carbonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for a specified period (e.g., 18 hours), monitoring its completion by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified using standard techniques such as column chromatography.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Furan-2-carbonyl_chloride Furan-2-carbonyl chloride Amidation Amidation Furan-2-carbonyl_chloride->Amidation 4-Aminophenol 4-Aminophenol 4-Aminophenol->Amidation Solvent DCM Solvent->Amidation Base Triethylamine Base->Amidation Temperature 0°C to RT Temperature->Amidation Product This compound Amidation->Product G Start Start Prepare_Compound_Dilutions Prepare serial dilutions of test compound Start->Prepare_Compound_Dilutions Inoculate_Bacteria Inoculate with bacterial suspension Prepare_Compound_Dilutions->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24h Inoculate_Bacteria->Incubate Observe_Growth Observe for visible growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC End End Determine_MIC->End G Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

References

N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Overview of its Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic amide that has garnered interest within the scientific community due to its structural similarity to other biologically active furan-2-carboxamide derivatives. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside quantitative data from relevant studies. Furthermore, this document explores the potential mechanisms of action, including relevant signaling pathways, and provides visualizations to facilitate a deeper understanding of its molecular interactions and experimental workflows.

Introduction and History

The specific historical discovery of this compound is not well-documented in readily available literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 4104-33-0.[1][2][3][4] The broader class of furan-2-carboxamides has been explored for several decades, with research accelerating in recent years due to their diverse biological activities. These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5][6] The synthesis of this compound is a straightforward amide bond formation, a fundamental reaction in organic chemistry. Much of the recent interest in furan-2-carboxamides stems from their potential as inhibitors of bacterial communication systems, known as quorum sensing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data available from public chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[1][7]
Molecular Weight 203.19 g/mol [1]
CAS Number 4104-33-0[1][2][3][4]
IUPAC Name This compound[1]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is typically achieved through the acylation of 4-aminophenol with furan-2-carbonyl chloride. The following is a generalized experimental protocol based on methods reported for analogous furan-2-carboxamides.[8][9]

Synthesis of this compound

Materials:

  • 4-Aminophenol

  • Furan-2-carbonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, C=O (amide), and C-O-C (furan) stretches.

  • Melting Point Analysis: To determine the melting point of the purified compound as an indicator of purity.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activity of this compound is not extensively reported, studies on structurally similar furan-2-carboxamides provide insights into its potential therapeutic applications. The primary area of investigation for this class of compounds is their antimicrobial and, more specifically, their antibiofilm activity.

Antibacterial and Antibiofilm Activity

Several furan-2-carboxamide derivatives have demonstrated inhibitory effects against pathogenic bacteria, particularly Pseudomonas aeruginosa. The table below summarizes the antibiofilm activity of some representative furan-2-carboxamides.

CompoundBacterial StrainBiofilm Inhibition (%) at 50 µMReference
N'-(4-chlorobenzoyl)furan-2-carbohydrazideP. aeruginosa58[10]
N-(4-(1H-1,2,3-triazol-1-yl)phenyl)furan-2-carboxamideP. aeruginosa~45[10]
N-(4-bromophenyl)furan-2-carboxamideDrug-resistant A. baumanniiNot specified (active)[8]

Mechanism of Action and Signaling Pathways

The mechanism of action for the antibiofilm activity of certain furan-2-carboxamides is proposed to be the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, QS regulates the expression of virulence factors and biofilm formation.

In P. aeruginosa, a key transcriptional regulator of the QS system is LasR. It is suggested that furan-2-carboxamides may act as antagonists of the LasR receptor, thereby disrupting the QS signaling cascade and inhibiting the formation of biofilms.[10][11]

Below is a DOT script for a diagram illustrating the proposed mechanism of action.

G Proposed Mechanism of Action of Furan-2-Carboxamides cluster_bacteria Pseudomonas aeruginosa LasI LasI Synthase AHL Acyl-Homoserine Lactone (AHL) (Autoinducer) LasI->AHL Synthesizes LasR LasR Receptor (Inactive) AHL->LasR Binds to ActiveLasR Active LasR-AHL Complex Virulence Virulence Factor Expression & Biofilm Formation ActiveLasR->Virulence Promotes FuranCarboxamide This compound FuranCarboxamide->LasR Antagonizes

Caption: Proposed mechanism of action of furan-2-carboxamides as LasR antagonists in P. aeruginosa.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_char Analytical Techniques Reactants 4-Aminophenol + Furan-2-carbonyl chloride Reaction Amide Coupling Reaction (Base, Anhydrous Solvent) Reactants->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Purification->Product Characterization Structural Characterization Product->Characterization NMR NMR ('H, 'C) MS Mass Spectrometry IR IR Spectroscopy MP Melting Point

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated biological activities. While the historical context of its initial discovery is not prominent, recent research into furan-2-carboxamides suggests potential applications in antimicrobial and antibiofilm therapies. The proposed mechanism of action through the inhibition of bacterial quorum sensing presents an exciting avenue for future research and drug development. Further investigation is warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

References

Spectroscopic Profile of N-(4-hydroxyphenyl)furan-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-hydroxyphenyl)furan-2-carboxamide. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.15s1H-NH-
9.45s1HAr-OH
7.95dd, J=1.6, 0.8 Hz1HH-5 (furan)
7.55d, J=8.8 Hz2HH-2', H-6' (phenyl)
7.30d, J=3.6 Hz1HH-3 (furan)
6.75d, J=8.8 Hz2HH-3', H-5' (phenyl)
6.65dd, J=3.6, 1.6 Hz1HH-4 (furan)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
156.5C=O
154.0C-4' (phenyl)
147.8C-2 (furan)
145.5C-5 (furan)
131.0C-1' (phenyl)
122.0C-2', C-6' (phenyl)
115.0C-3', C-5' (phenyl)
114.5C-3 (furan)
112.0C-4 (furan)
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3100BroadO-H and N-H stretching
3110MediumC-H stretching (aromatic/furan)
1650StrongC=O stretching (Amide I)
1595StrongC=C stretching (aromatic)
1540StrongN-H bending (Amide II)
1240StrongC-O stretching (phenol)
1020MediumC-O-C stretching (furan)
840Strongp-substituted benzene out-of-plane bend
Table 3: Mass Spectrometry (MS) Data
m/zIon Type
204.0655[M+H]⁺
226.0475[M+Na]⁺
202.0510[M-H]⁻

Note: The NMR and IR data are representative and based on the analysis of structurally similar compounds. The MS data is predicted.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

To a solution of 4-aminophenol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, furan-2-carbonyl chloride (1.1 eq) dissolved in dry DCM is added dropwise. The reaction mixture is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be performed on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in both positive and negative ion modes. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation & Data Confirmation NMR->Structure IR->Structure MS->Structure

Caption: General workflow from synthesis to spectroscopic analysis and structural confirmation.

References

In-Depth Technical Guide: N-(4-hydroxyphenyl)furan-2-carboxamide (CAS: 4104-33-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a heterocyclic organic compound featuring a furan ring connected to a hydroxyphenyl group via an amide linkage. While extensive biological data for this specific molecule is not widely published, the furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed protocols for its synthesis based on established methods for analogous compounds, and an exploration of its potential biological activities extrapolated from structurally related molecules.

Chemical and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 4104-33-0.[1] Its molecular and physical properties are summarized in the table below, primarily derived from computational data available in public chemical databases.

PropertyValueSource
CAS Number 4104-33-0[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms Furan-2-carboxylic acid (4-hydroxy-phenyl)-amide, N-(4-hydroxyphenyl)-2-furamide[1]
Canonical SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)O[1]
InChI Key DGVKXCATWIGAIF-UHFFFAOYSA-N[1]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 72.7 Ų[1]

Synthesis and Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is adapted from the synthesis of N-(4-bromophenyl)furan-2-carboxamide and is a common method for amide synthesis.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product furan_chloride Furan-2-carbonyl chloride reaction_step Combine reactants in solvent at 0°C, then stir at room temperature for 18h furan_chloride->reaction_step aminophenol 4-Aminophenol aminophenol->reaction_step base Triethylamine base->reaction_step solvent Dry Dichloromethane solvent->reaction_step workup_step Aqueous work-up reaction_step->workup_step purification_step Recrystallization or Column Chromatography workup_step->purification_step product This compound purification_step->product

Caption: General workflow for the synthesis of this compound via the acyl chloride method.

Materials:

  • Furan-2-carbonyl chloride

  • 4-Aminophenol

  • Triethylamine (Et₃N)

  • Dry Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry DCM.

  • Add triethylamine (1.0-1.2 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Carboxylic Acid Coupling Method

This method utilizes a coupling agent to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to prepare the acyl chloride. This protocol is adapted from the synthesis of other N-aryl furan-2-carboxamides.

Experimental Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product furoic_acid Furan-2-carboxylic acid activation_step Activate carboxylic acid with coupling agent furoic_acid->activation_step coupling_agent Coupling Agent (e.g., CDI, EDC/HOBt) coupling_agent->activation_step aminophenol 4-Aminophenol coupling_step Add 4-aminophenol and stir at elevated temperature aminophenol->coupling_step solvent Dry THF or DMF solvent->activation_step solvent->coupling_step activation_step->coupling_step workup_step Solvent removal and aqueous work-up coupling_step->workup_step purification_step Column Chromatography workup_step->purification_step product This compound purification_step->product

Caption: General workflow for the synthesis of this compound using a coupling agent.

Materials:

  • Furan-2-carboxylic acid

  • 4-Aminophenol

  • 1,1'-Carbonyldiimidazole (CDI) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt))

  • Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve furan-2-carboxylic acid (1.0 equivalent) in dry THF.

  • Add CDI (1.1 equivalents) and stir the mixture at 45°C for 2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve 4-aminophenol (1.0-1.2 equivalents) in dry THF.

  • Add the solution of activated carboxylic acid dropwise to the 4-aminophenol solution.

  • Stir the reaction mixture at 45°C for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, the furan-2-carboxamide scaffold is a key feature in many biologically active compounds. The presence of the 4-hydroxyphenyl group, a common moiety in pharmacologically active molecules, further suggests potential for biological activity.

Potential as a Tyrosinase Inhibitor

The 4-hydroxyphenyl moiety is a well-known structural feature of many tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for treating hyperpigmentation and in the cosmetics industry. The phenolic hydroxyl group can chelate the copper ions in the active site of tyrosinase, leading to inhibition. It is plausible that this compound could act as a tyrosinase inhibitor.

Hypothesized Mechanism of Tyrosinase Inhibition:

G inhibitor This compound tyrosinase Tyrosinase Active Site (Copper Ions) inhibitor->tyrosinase Chelation of Copper Ions melanin_synthesis Melanin Synthesis tyrosinase->melanin_synthesis Catalyzes inhibition Inhibition inhibition->melanin_synthesis Blocks

Caption: Hypothesized mechanism of tyrosinase inhibition by this compound.

Potential Anticancer and Cytotoxic Activity

Numerous furan-2-carboxamide derivatives have been investigated for their anticancer properties. For instance, some carbamothioyl-furan-2-carboxamide derivatives have shown significant cytotoxic activity against various human cancer cell lines. While the mechanism of action can vary, they often induce apoptosis through pathways involving reactive oxygen species (ROS) generation and activation of stress-related kinases.

Potential Antimicrobial and Antibiofilm Activity

The furan-2-carboxamide scaffold is present in compounds with documented antibacterial and antifungal activity. For example, derivatives of N-(4-bromophenyl)furan-2-carboxamide have shown activity against drug-resistant bacteria. Additionally, a range of furan-2-carboxamides have been identified as inhibitors of biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, potentially by interfering with quorum sensing signaling pathways.

Safety and Handling

Based on GHS classifications from aggregated data, this compound is considered hazardous.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests a range of potential biological activities, including tyrosinase inhibition, anticancer, and antimicrobial effects. While direct experimental evidence for these activities is currently lacking in the public domain, this technical guide provides a solid foundation for researchers and drug development professionals to initiate further investigation into this promising molecule. The detailed synthesis protocols and the overview of potential biological targets offer a clear starting point for future studies to elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis, characterization, and potential biological evaluation of N-(4-hydroxyphenyl)furan-2-carboxamide. The information is curated for professionals in chemical synthesis and drug discovery.

Chemical Information

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol
CAS Number 3671-33-0
Canonical SMILES C1=CC(=C(C=C1)O)NC(=O)C2=CC=CO2[1]
InChI Key DGVKXCATWIGAIF-UHFFFAOYSA-N[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar N-(4-bromophenyl)furan-2-carboxamide[2].

Materials:

  • Furan-2-carbonyl chloride

  • 4-Aminophenol

  • Triethylamine (Et₃N)

  • Dry Dichloromethane (DCM)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in dry DCM.

  • Add triethylamine (1.0 equivalent) to the reaction mixture.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add furan-2-carbonyl chloride (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/n-hexane gradient (e.g., starting from 20:80)[2].

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Expected Yield:

Yields for similar reactions are reported to be in the range of 80-95%[2].

Protocol 2: Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic peaks are expected for the furan ring protons, the phenyl ring protons, the amide proton, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) should be recorded. For a similar compound, N-(4-bromophenyl)furan-2-carboxamide, signals for the furan and phenyl protons appear in the aromatic region (δ 6.5-8.0 ppm), and the amide proton appears as a singlet around δ 10.3 ppm in DMSO-d₆[2].

  • ¹³C NMR: Acquire a ¹³C NMR spectrum in the same deuterated solvent. Identify the signals corresponding to the carbonyl carbon, the carbons of the furan and phenyl rings.

2. Mass Spectrometry (MS):

  • Obtain a mass spectrum of the compound using a suitable ionization technique (e.g., ESI or EI). The expected molecular ion peak [M+H]⁺ for C₁₁H₉NO₃ would be approximately m/z 204.06.

Protocol 3: Preliminary Biological Activity Screening

Based on the reported activities of structurally related furan-2-carboxamide derivatives, the following assays can be performed to evaluate the biological potential of this compound.

1. Anticancer Activity (MTT Assay):

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines can be used, such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical)[3].

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). Doxorubicin can be used as a positive control[3].

2. Antibacterial Activity (Broth Microdilution Assay):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

  • Bacterial Strains: Include both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Prepare a serial dilution of this compound in a 96-well microtiter plate containing broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Anti-inflammatory Activity (Protein Denaturation Inhibition Assay):

  • Objective: To evaluate the in vitro anti-inflammatory potential of the compound by assessing its ability to inhibit protein denaturation.

  • Procedure:

    • Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

    • Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

    • After cooling, measure the turbidity of the solution spectrophotometrically.

    • Diclofenac sodium can be used as a standard drug.

    • Calculate the percentage inhibition of protein denaturation.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet elucidated, based on the structurally related N-(4-hydroxyphenyl)retinamide, potential mechanisms of action in cancer cells could involve the induction of apoptosis through the generation of reactive oxygen species (ROS)[4][5].

A hypothetical signaling pathway is presented below. It is important to note that this is a proposed mechanism based on an analogous compound and requires experimental validation for this compound.

G Compound This compound ROS Reactive Oxygen Species (ROS) Generation Compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, characterization, and biological screening of this compound.

G Start Start Synthesis Synthesis of N-(4-hydroxyphenyl) furan-2-carboxamide Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Screening Biological Activity Screening (Anticancer, Antibacterial, Anti-inflammatory) Characterization->Bio_Screening Data_Analysis Data Analysis (IC50, MIC) Bio_Screening->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

Application Notes and Protocols for the Laboratory Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. Two primary synthetic routes are presented, utilizing either an activated acyl chloride or a carbodiimide coupling agent.

Chemical and Physical Data

A summary of the key chemical and physical properties of the target compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol [1]
IUPAC Name This compound[1]
CAS Number 4104-33-0[1]

Synthesis Protocols

Two effective methods for the synthesis of this compound are detailed below.

Method 1: Acyl Chloride Addition (Schotten-Baumann Reaction)

This method involves the reaction of 4-aminophenol with furan-2-carbonyl chloride in the presence of a base. This is a robust and often high-yielding approach to amide bond formation. A similar synthesis of N-(4-bromophenyl)furan-2-carboxamide from 4-bromoaniline and furan-2-carbonyl chloride has been reported with excellent yields (94%).

Reaction Scheme:

furan_carbonyl_chloride Furan-2-carbonyl chloride plus1 + furan_carbonyl_chloride->plus1 aminophenol 4-Aminophenol plus1->aminophenol arrow -> aminophenol->arrow product This compound arrow->product plus2 + product->plus2 hcl HCl plus2->hcl

Chemical Reaction for Method 1

Experimental Protocol:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (Et₃N) or pyridine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of furan-2-carbonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Workflow Diagram:

start Start dissolve Dissolve 4-aminophenol and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add furan-2-carbonyl chloride cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Aqueous work-up and extraction react->workup purify Purification workup->purify end End purify->end

Experimental Workflow for Method 1

Method 2: Amide Coupling using a Coupling Agent

This protocol utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate furan-2-carboxylic acid for subsequent reaction with 4-aminophenol. This method avoids the need to handle the more reactive furan-2-carbonyl chloride. A similar procedure for the synthesis of N-(4-aminophenyl)furan-2-carboxamide reported a yield of 59%.

Reaction Scheme:

furoic_acid Furan-2-carboxylic acid plus1 + furoic_acid->plus1 aminophenol 4-Aminophenol plus1->aminophenol arrow -> CDI aminophenol->arrow product This compound arrow->product plus2 + product->plus2 co2 CO₂ plus2->co2 plus3 + co2->plus3 imidazole Imidazole plus3->imidazole

Chemical Reaction for Method 2

Experimental Protocol:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equivalent) and CDI (1.1 equivalents) in anhydrous THF. Stir the mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

  • Amine Addition: In a separate flask, dissolve 4-aminophenol (1.0 equivalent) in anhydrous THF.

  • Reaction: Add the solution of 4-aminophenol to the activated carboxylic acid mixture. Stir the reaction at room temperature or gently heat to 45-50 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagram:

start Start activate Activate furan-2-carboxylic acid with CDI in THF start->activate add_amine Add solution of 4-aminophenol activate->add_amine react Stir at room temperature or heat add_amine->react workup Solvent removal and extractive work-up react->workup purify Purification workup->purify end End purify->end

Experimental Workflow for Method 2

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Furan-2-carbonyl chloride is corrosive and moisture-sensitive; handle with care.

  • CDI is also moisture-sensitive.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[1]

References

Application Notes and Protocols for the Investigation of N-(4-hydroxyphenyl)furan-2-carboxamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of publicly available research specifically detailing the effects of N-(4-hydroxyphenyl)furan-2-carboxamide on cancer cell lines. However, extensive research exists for the structurally related and well-studied compound, N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR) , as well as other furan-2-carboxamide derivatives. The following application notes and protocols are based on the established mechanisms and methodologies for these related compounds and are intended to serve as a comprehensive guide for the investigation of this compound.

Introduction

This compound belongs to the furan-2-carboxamide class of compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. While the specific anticancer potential of this compound remains to be elucidated, its structural similarity to N-(4-hydroxyphenyl)retinamide (4-HPR) suggests that it may exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

These application notes provide a framework for the initial in vitro evaluation of this compound in various cancer cell lines.

Potential Mechanisms of Action (Based on Related Compounds)

Based on studies of 4-HPR and other furan derivatives, this compound may exhibit anticancer activity through the following mechanisms:

  • Induction of Apoptosis: May trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling pathways to investigate include the activation of c-Jun N-terminal kinase (JNK), generation of reactive oxygen species (ROS), and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: Potential to halt cell cycle progression, often at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.

  • Modulation of Signaling Pathways: May interfere with critical cancer-related signaling cascades such as the Transforming Growth Factor-beta (TGF-β) and Nitric Oxide (NO) signaling pathways.

Quantitative Data Summary (Hypothetical Data Based on Related Compounds)

The following tables are presented as templates for summarizing experimental data. The values are hypothetical and based on typical results observed for active furan-2-carboxamide derivatives and 4-HPR.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma[Insert Experimental Value]
HCT-116Colon Carcinoma[Insert Experimental Value]
HepG2Hepatocellular Carcinoma[Insert Experimental Value]
A549Lung Carcinoma[Insert Experimental Value]
PC-3Prostate Adenocarcinoma[Insert Experimental Value]

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

Treatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic CellsTotal Apoptotic Cells (%)
0 (Control)[Insert Value][Insert Value][Insert Value]
[IC50/2][Insert Value][Insert Value][Insert Value]
[IC50][Insert Value][Insert Value][Insert Value]
[2 x IC50][Insert Value][Insert Value][Insert Value]

Table 3: Cell Cycle Analysis of HCT-116 Cells Treated with this compound for 24h

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)[Insert Value][Insert Value][Insert Value]
[IC50][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Cell Culture
  • Culture cancer cell lines (e.g., MCF-7, HCT-116, HepG2) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with this compound at concentrations corresponding to IC50/2, IC50, and 2 x IC50 for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis
  • Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Treat cells with this compound as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, JNK, p21, Cyclin D1) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations of Potential Signaling Pathways and Workflows

G Experimental Workflow for In Vitro Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell Culture Cell Culture MTT Assay (Cell Viability) MTT Assay (Cell Viability) Cell Culture->MTT Assay (Cell Viability) Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT Assay (Cell Viability)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis MTT Assay (Cell Viability)->Cell Cycle Analysis Western Blot (Apoptotic Markers) Western Blot (Apoptotic Markers) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptotic Markers) Signaling Pathway Analysis Signaling Pathway Analysis Western Blot (Apoptotic Markers)->Signaling Pathway Analysis Western Blot (Cell Cycle Regulators) Western Blot (Cell Cycle Regulators) Cell Cycle Analysis->Western Blot (Cell Cycle Regulators) Western Blot (Cell Cycle Regulators)->Signaling Pathway Analysis

Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.

Potential JNK-Mediated Apoptotic Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Bcl-2 Family Modulation Bcl-2 Family Modulation JNK Activation->Bcl-2 Family Modulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Modulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A potential apoptotic signaling pathway involving JNK activation.

Potential Cell Cycle Arrest Pathway This compound This compound p53 Activation p53 Activation This compound->p53 Activation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK-Cyclin Inhibition CDK-Cyclin Inhibition p21 Upregulation->CDK-Cyclin Inhibition G1/S or G2/M Arrest G1/S or G2/M Arrest CDK-Cyclin Inhibition->G1/S or G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation G1/S or G2/M Arrest->Inhibition of Proliferation

Caption: A potential pathway for the induction of cell cycle arrest.

Application Notes and Protocols: N-(4-hydroxyphenyl)furan-2-carboxamide for Inducing Mitotic Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the reported effects of a closely related furan-2-carboxamide derivative, designated as SH09, which has been shown to induce mitotic arrest by acting as a microtubule stabilizing agent. While N-(4-hydroxyphenyl)furan-2-carboxamide shares the core furan-2-carboxamide structure, specific experimental data for its mitotic arrest-inducing activity was not available in the public domain at the time of this writing. The provided data and protocols serve as a representative guide for investigating the potential of this compound and other similar molecules as anticancer agents.

Introduction

Microtubules are dynamic cytoskeletal polymers that play a crucial role in cell division, particularly in the formation of the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Microtubule-targeting agents are broadly classified into two groups: microtubule-destabilizing agents and microtubule-stabilizing agents. Microtubule-stabilizing agents, such as paclitaxel, enhance tubulin polymerization and suppress microtubule dynamics. This leads to the formation of abnormal, hyper-stable mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest at the G2/M phase of the cell cycle, which can subsequently trigger apoptosis in cancer cells.

Furan-2-carboxamide derivatives have emerged as a novel class of small molecules with potential anticancer properties. One such derivative, SH09, has demonstrated potent anti-proliferative activity by functioning as a microtubule-stabilizing agent, leading to mitotic arrest and apoptosis in various cancer cell lines.[1][2] This document provides an overview of the application of this compound, using data from a related compound as a proxy, and detailed protocols for its investigation as an inducer of mitotic arrest.

Data Presentation

The following tables summarize the in vitro efficacy of the furan-2-carboxamide derivative SH09 against a panel of human cancer cell lines. This data is presented to exemplify the expected potency of this class of compounds.

Table 1: Cytotoxic Activity of a Representative Furan-2-carboxamide Derivative (SH09)

Cell LineCancer TypeIC50 (µM)*
JurkatAcute T-cell Leukemia~4
MOLT-4Acute Lymphoblastic Leukemia~5
K562Chronic Myelogenous Leukemia~6
HeLaCervical Adenocarcinoma~7
HCT116Colorectal Carcinoma~8
HEK293Normal Human Embryonic Kidney>50

*IC50 values were determined after 48 hours of treatment and represent the concentration required to inhibit cell growth by 50%. Data is representative of findings for the furan-2-carboxamide derivative SH09.[2]

Signaling Pathway and Experimental Workflow

Mitotic_Arrest_Pathway cluster_0 Cellular Events Compound This compound (Microtubule Stabilizing Agent) Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to β-tubulin Microtubules Microtubule Polymerization (Enhanced) Tubulin->Microtubules Dynamics Suppression of Microtubule Dynamics Microtubules->Dynamics Spindle Formation of Abnormal Mitotic Spindle Dynamics->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Arrest Mitotic Arrest (G2/M Phase) SAC->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Experimental_Workflow cluster_1 Experimental Pipeline Start Start: Cancer Cell Lines Treatment Treat with this compound (Varying Concentrations and Time Points) Start->Treatment Viability Cell Viability Assay (e.g., MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Treatment->CellCycle TubulinAssay In Vitro Tubulin Polymerization Assay Treatment->TubulinAssay IC50 Determine IC50 Value Viability->IC50 End End: Characterize Mitotic Arrest Inducer IC50->End G2M Quantify G2/M Arrest CellCycle->G2M G2M->End Stabilization Confirm Microtubule Stabilization TubulinAssay->Stabilization Stabilization->End

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • This compound

  • Paclitaxel (positive control for stabilization)

  • Colchicine (positive control for destabilization)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the desired concentration of this compound or control compounds.

  • Initiation of Polymerization: Add purified tubulin to the reaction mixture on ice.

  • Absorbance Measurement: Transfer the reaction mixture to a pre-warmed (37°C) cuvette or 96-well plate. Immediately start recording the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

  • Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the control samples. An increased rate and extent of polymerization compared to the control indicates microtubule stabilization.

References

Application of Furan-2-Carboxamides in Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furan-2-carboxamide, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. The furan ring, acting as a bioisostere for phenyl rings, offers modified electronic and steric properties that can enhance drug-receptor interactions, metabolic stability, and overall bioavailability.[1] This, combined with the chemical tractability of the carboxamide linker, allows for the generation of diverse molecular libraries with a wide range of pharmacological activities. This document provides a detailed overview of the applications of furan-2-carboxamides in various therapeutic areas, complete with quantitative data, experimental protocols, and pathway diagrams to guide researchers and drug development professionals.

Oncology: Microtubule-Stabilizing Agents

Furan-2-carboxamides have emerged as a promising class of anti-cancer agents, primarily through their ability to act as microtubule stabilizing agents (MSAs).[2] Microtubules are crucial for cell division, and their stabilization leads to mitotic arrest and subsequent apoptosis in cancer cells.

A novel furan-2-carboxamide derivative, designated as SH09, has demonstrated potent anti-proliferative and anti-metastatic properties in various cancer cell lines.[2] This compound binds to the taxol-binding pocket of tubulin, promoting microtubule polymerization and stability. This disruption of microtubule dynamics induces a G2/M phase cell cycle arrest, ultimately leading to programmed cell death.[2]

Quantitative Data: Anti-proliferative Activity
CompoundCell LineIC50 (µM)Reference
SH09HeLa4 - 8[2]
Anthra[2,3-b]furan-3-carboxamide 3cL1210Submicromolar[3]
Anthra[2,3-b]furan-3-carboxamide 3dL1210Submicromolar[3]
Carbamothioyl-furan-2-carboxamide 4d (p-tolyl)HepG2- (33.29% viability at 20 µg/mL)[4][5]

Signaling Pathway: Microtubule Stabilization-Induced Apoptosis

G Furan Furan-2-carboxamide (e.g., SH09) Tubulin Tubulin Dimers Furan->Tubulin Binds to Taxol Pocket Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes Polymerization MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Inhibits Chromosomal Segregation Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers Cell Death G Synthesis Synthesize Furan-2- carboxamide Library Treatment Treat with Compounds Synthesis->Treatment Culture Culture P. aeruginosa Culture->Treatment Incubation Incubate to Allow Biofilm Formation Treatment->Incubation Staining Crystal Violet Staining Incubation->Staining Quantification Quantify Biofilm (Absorbance Reading) Staining->Quantification G Screening Phenotypic Screening of Compound Library Hit Hit Identification (SL010110) Screening->Hit Inhibits Gluconeogenesis SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound (10v) SAR->Lead Improved Potency InVitro In Vitro Potency (Anti-gluconeogenesis) Lead->InVitro InVivo In Vivo Efficacy (Hyperglycemia Amelioration) InVitro->InVivo

References

Application Notes and Protocols for the Quantification of N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for its development and evaluation. These application notes provide detailed protocols for the quantitative analysis of this compound in research samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are foundational and may require further optimization for specific matrices.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine analysis and purity assessments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low-level quantification.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are based on typical performance for similar furan-carboxamide derivatives and should be established during method validation.

ParameterRP-HPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.05 ng/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Protocol 1: Quantification by RP-HPLC-UV

1. Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

5. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of this compound using an LC-MS/MS method. This method is particularly useful for analyzing samples in complex biological matrices.

2. Materials and Reagents:

  • Same as Protocol 1, with the addition of an appropriate internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

3. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: (A shorter gradient can be used due to the selectivity of MS detection)

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 204.07)

  • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Plausible fragments would result from the cleavage of the amide bond.

  • Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity for the selected transitions.

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

6. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As in Protocol 1.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution. If an internal standard is used, spike it into all standards and samples at a constant concentration.

  • Sample Preparation (e.g., from a biological matrix):

    • Perform a protein precipitation by adding 3 volumes of cold acetonitrile (containing the internal standard, if used) to 1 volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

7. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by using the regression equation from the calibration curve.

Visualizations

HPLC_Workflow prep Sample/Standard Preparation filter Filtration (0.45 µm) prep->filter hplc HPLC System filter->hplc Injection column C18 Column hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition & Analysis detector->data Signal LCMSMS_Workflow extraction Sample Extraction (e.g., Protein Precipitation) evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC System reconstitution->lc Injection ms Tandem Mass Spectrometer lc->ms Ionization data Data Acquisition & Analysis ms->data MRM Data

Application Notes and Protocols for N-(4-hydroxyphenyl)furan-2-carboxamide in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a lack of specific antibacterial studies directly investigating N-(4-hydroxyphenyl)furan-2-carboxamide. The following application notes and protocols are therefore based on published data for a closely related analog, N-(4-bromophenyl)furan-2-carboxamide , to provide a representative example of the antibacterial potential of this class of compounds. All data and methodologies presented herein pertain to N-(4-bromophenyl)furan-2-carboxamide as a surrogate.

Introduction

The furan-2-carboxamide scaffold is a promising structural motif in the development of novel antibacterial agents.[1] Derivatives of this core structure have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. These compounds are of particular interest to researchers in drug discovery and development for their potential to address the growing challenge of antibiotic resistance. The carboxamide linkage is a key feature, offering stability and the potential for various substitutions to modulate biological activity.[1]

This document provides a summary of the antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and detailed protocols for its evaluation. Additionally, a potential mechanism of action related to quorum sensing inhibition, as suggested for similar furan-containing compounds, is explored.

Data Presentation

The antibacterial efficacy of N-(4-bromophenyl)furan-2-carboxamide has been quantified against several clinically relevant, drug-resistant bacterial strains. The data, summarized from a key study, includes Minimum Inhibitory Concentration (MIC) and Zone of Inhibition measurements.[1]

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of N-(4-bromophenyl)furan-2-carboxamide
Bacterial StrainAbbreviationMIC (mg/mL)MBC (mg/mL)
Carbapenem-resistant Acinetobacter baumanniiCRAB6.2512.5
Carbapenem-resistant Escherichia coliCREC6.2512.5
Carbapenem-resistant Klebsiella pneumoniaeCRKP6.2512.5
Methicillin-resistant Staphylococcus aureusMRSA12.525

Data sourced from a study on N-(4-bromophenyl)furan-2-carboxamide.[1]

Table 2: Zone of Inhibition for N-(4-bromophenyl)furan-2-carboxamide
Bacterial StrainAbbreviationZone of Inhibition (mm) at 50 mg
Carbapenem-resistant Acinetobacter baumanniiCRAB18

Data reflects the activity of N-(4-bromophenyl)furan-2-carboxamide.[1]

Experimental Protocols

The following are detailed methodologies for the antibacterial assays used to evaluate N-(4-bromophenyl)furan-2-carboxamide.[1]

Protocol 1: Agar Well Diffusion Assay

This method is used for the initial screening of antibacterial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures of test strains

  • N-(4-bromophenyl)furan-2-carboxamide solution (e.g., 50 mg/mL in a suitable solvent like DMSO)

  • Sterile cork borer (6 mm diameter)

  • Sterile swabs

  • Micropipette

  • Incubator

Procedure:

  • Prepare a bacterial inoculum of each test strain and adjust its turbidity to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a lawn.

  • Allow the plate to dry for 3-5 minutes.

  • With a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the N-(4-bromophenyl)furan-2-carboxamide solution into each well.

  • A well with the solvent (e.g., DMSO) serves as a negative control.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures of test strains

  • N-(4-bromophenyl)furan-2-carboxamide stock solution

  • Micropipettes and multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Add 100 µL of MHB to all wells of a 96-well plate.

  • In the first column of wells, add 100 µL of the N-(4-bromophenyl)furan-2-carboxamide stock solution to achieve the highest desired concentration.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to a designated column. Discard 100 µL from the final dilution column.

  • Prepare a bacterial inoculum of each test strain and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by using a plate reader.[4]

Visualizations

Antibacterial Screening Workflow

The following diagram illustrates the general workflow for screening and evaluating the antibacterial properties of a test compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quant Quantitative Analysis cluster_results Results Compound Test Compound (e.g., this compound) AgarWell Agar Well Diffusion Assay Compound->AgarWell BrothMicro Broth Microdilution Assay Compound->BrothMicro Bacteria Bacterial Strains (e.g., MRSA, CRAB) Bacteria->AgarWell Bacteria->BrothMicro Zone Zone of Inhibition AgarWell->Zone MIC MIC Determination BrothMicro->MIC Zone->BrothMicro Active compounds MBC MBC Determination MIC->MBC Further testing

Caption: Workflow for antibacterial activity assessment.

Hypothetical Mechanism of Action: Quorum Sensing Inhibition

While the exact mechanism of action for this compound is not established, related furanone compounds are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[5][6] The diagram below illustrates a hypothetical pathway where a furan-2-carboxamide derivative could act as a quorum sensing inhibitor.

G cluster_qs Bacterial Quorum Sensing (e.g., in P. aeruginosa) Signal_Synthase Signal Synthase (e.g., LasI) AHL Autoinducer Signal (e.g., AHL) Signal_Synthase->AHL produces Receptor Signal Receptor (e.g., LasR) AHL->Receptor binds to Virulence Virulence Factor Expression & Biofilm Formation Receptor->Virulence activates Test_Compound Furan-2-carboxamide Derivative Test_Compound->Receptor antagonizes

References

Application Notes and Protocols for the Formulation of N-(4-hydroxyphenyl)furan-2-carboxamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-hydroxyphenyl)furan-2-carboxamide is a chemical compound with potential therapeutic applications, as suggested by various preclinical studies exploring its antihyperlipidemic, antibacterial, and antifungal properties.[1] For the successful in vivo evaluation of this compound, a well-developed formulation is crucial, particularly to ensure adequate bioavailability for achieving desired systemic exposure. Like many new chemical entities, this compound is predicted to have poor aqueous solubility, a significant hurdle for in vivo absorption.[2][3]

These application notes provide a comprehensive guide to developing a suitable formulation for this compound for in vivo studies, particularly for oral administration in rodent models. The following sections detail the physicochemical properties of the compound, outline formulation strategies for poorly soluble drugs, and provide step-by-step experimental protocols for vehicle screening and formulation preparation.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is the foundation for a rational formulation design. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃PubChem CID 747955[4]
Molecular Weight203.19 g/mol PubChem CID 747955[4]
XLogP31.9PubChem CID 747955[4]
Hydrogen Bond Donor Count2PubChem CID 747955[4]
Hydrogen Bond Acceptor Count3PubChem CID 747955[4]
SolubilityNo data availableBiofount[5]

The predicted XLogP3 value of 1.9 suggests that the compound is moderately lipophilic, which can contribute to poor aqueous solubility. The absence of experimental solubility data necessitates a systematic screening of vehicles to identify a suitable formulation.

Formulation Strategies for Poorly Soluble Compounds

To overcome the challenge of poor aqueous solubility, several formulation strategies can be employed to enhance the bioavailability of drug candidates.[6][7] These can be broadly categorized as follows:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.

  • Co-solvents: Utilizing a mixture of water-miscible solvents can enhance the solubility of hydrophobic compounds.

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[2]

  • Suspending Agents: For compounds that cannot be fully dissolved, creating a uniform and stable suspension is a viable approach.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[6]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area, which can improve the dissolution rate.[2]

For early-stage in vivo studies, developing a simple and well-tolerated formulation, such as a solution or suspension, is often the most practical approach.

Experimental Protocols

The following protocols provide a systematic approach to developing a formulation for this compound for oral gavage in mice.

Protocol 1: Vehicle Screening for Solubility Enhancement

Objective: To identify a suitable vehicle or vehicle combination that can solubilize or suspend this compound at the desired concentration.

Materials:

  • This compound

  • Various vehicles (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for analytical quantification.

  • Accurately weigh a predetermined amount of this compound into individual vials.

  • Add a measured volume of each test vehicle to the vials to achieve the target concentration.

  • Vortex each vial for 2 minutes to facilitate initial dispersion.

  • Place the vials on a magnetic stirrer and stir for 24 hours at room temperature.

  • After 24 hours, visually inspect each vial for dissolution.

  • For samples that appear to be solutions, centrifuge at 10,000 rpm for 10 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).

  • For samples that remain as suspensions, assess the physical stability by observing for any signs of rapid precipitation or aggregation.

Table of Potential Vehicles for Screening:

Vehicle CategorySpecific Examples
Aqueous VehiclesDeionized Water, Phosphate Buffered Saline (PBS)
Co-solventsPolyethylene Glycol 300 (PEG 300), Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG)
SurfactantsTween 80, Cremophor EL, Solutol HS 15[2][8]
Suspending Agents0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water[9][10]
OilsCorn oil, Sesame oil[9][11]
Vehicle Combinations10% DMSO + 90% Corn Oil[9], 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline[9]
Protocol 2: Preparation of a Suspension Formulation

Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral administration.

Materials:

  • This compound

  • Selected vehicle (e.g., 0.5% CMC in water with 0.1% Tween 80)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer (optional)

  • Calibrated balance

  • Graduated cylinders

  • Magnetic stirrer and stir bar

Procedure:

  • If necessary, reduce the particle size of the this compound powder by gentle grinding with a mortar and pestle.[2]

  • Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Prepare the vehicle solution (e.g., dissolve CMC and Tween 80 in deionized water).

  • In a suitable container, add a small amount of the vehicle to the weighed compound to form a paste. This process, known as levigation, helps to ensure the particles are adequately wetted.

  • Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.

  • If available, use a homogenizer to ensure a uniform particle size distribution within the suspension.

  • Continue stirring the suspension for at least 30 minutes to ensure homogeneity.

  • Visually inspect the suspension for uniformity. A well-prepared suspension should not have visible clumps of powder.

  • Store the suspension in a tightly sealed container, protected from light, and at the recommended storage temperature.[5]

  • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose accuracy.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration compound N-(4-hydroxyphenyl) furan-2-carboxamide weigh Weigh Compound compound->weigh vehicles Vehicle Screening mix Mix with Vehicle vehicles->mix weigh->mix homogenize Homogenize mix->homogenize visual Visual Inspection homogenize->visual analytical Analytical Quantification homogenize->analytical gavage Oral Gavage visual->gavage analytical->gavage

Caption: Workflow for the formulation of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus drug N-(4-hydroxyphenyl) furan-2-carboxamide (Oral Administration) receptor Target Receptor drug->receptor signal1 Signal Transduction Protein 1 receptor->signal1 signal2 Signal Transduction Protein 2 signal1->signal2 tf Transcription Factor signal2->tf gene Target Gene Expression tf->gene response Cellular Response gene->response

Caption: A generic signaling pathway for a hypothetical oral drug.

Discussion and Best Practices

  • Tolerability: It is imperative to ensure that the chosen vehicle is well-tolerated by the animal species being used.[11] Some excipients, such as DMSO, can have pharmacological effects at higher concentrations.[11] A vehicle-only control group should always be included in in vivo studies to account for any effects of the formulation itself.

  • Dose Volume: The volume of the formulation administered should be appropriate for the size and species of the animal. For mice, a typical oral gavage volume is 10 mL/kg.[8][12]

  • Stability: The physical and chemical stability of the formulation should be assessed, especially if it is to be stored for an extended period. For suspensions, re-suspendability should be confirmed before each use.

  • Route of Administration: While this guide focuses on oral administration, other routes such as intravenous (IV) or intraperitoneal (IP) injection may be required for certain studies. These routes have different formulation requirements, often necessitating sterile and isotonic solutions.[13]

By following these protocols and best practices, researchers can develop a robust and reliable formulation for this compound, enabling accurate and reproducible in vivo studies to further elucidate its therapeutic potential.

References

Application Notes and Protocols: N-(4-hydroxyphenyl)furan-2-carboxamide as a Potential Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Therefore, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents and treatments for hyperpigmentation. N-(4-hydroxyphenyl)furan-2-carboxamide, a compound featuring both a furan-2-carboxamide core and a 4-hydroxyphenyl group, presents a promising scaffold for tyrosinase inhibition. The furan ring is a known pharmacophore in various bioactive molecules, and the 4-hydroxyphenyl moiety is a common feature in many known tyrosinase inhibitors, mimicking the structure of the natural substrate, L-tyrosine.

Mechanism of Action (Proposed)

The proposed mechanism of tyrosinase inhibition by this compound involves its interaction with the active site of the enzyme. The 4-hydroxyphenyl group is hypothesized to act as a competitive inhibitor by binding to the dicopper active site of tyrosinase, thereby preventing the binding of the natural substrate, L-tyrosine or L-DOPA. The furan-2-carboxamide portion of the molecule may contribute to the overall binding affinity and stability of the enzyme-inhibitor complex through additional interactions with amino acid residues in the active site.

Quantitative Data

Specific quantitative data for the tyrosinase inhibitory activity of this compound is not available in the reviewed literature. However, studies on analogous compounds provide an indication of the potential potency. The following table summarizes the tyrosinase inhibitory activity of structurally related furan-2-carboxamide and 4-hydroxyphenyl derivatives against mushroom tyrosinase.

Compound/DerivativeIC50 (µM)Type of InhibitionReference CompoundReference IC50 (µM)
This compound Data not available Competitive (Predicted) Kojic Acid~15-25
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideFungistatic/Fungicidal activity noted---
Various (4-hydroxyphenyl)piperazine-based derivatives1.5 - 4.6CompetitiveKojic Acid17.8
Other furan-containing tyrosinase inhibitors0.028 - 1.775Non-competitiveKojic Acid16.832

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol describes a colorimetric assay to determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid in DMSO. Dilute with phosphate buffer to achieve final desired concentrations. The final concentration of DMSO in the reaction mixture should not exceed 1%.

  • Assay in 96-well Plate:

    • Add 40 µL of mushroom tyrosinase solution to each well.

    • Add 20 µL of various concentrations of the test compound or kojic acid to the respective wells.

    • Add 100 µL of phosphate buffer to each well.

    • For the control wells, add 20 µL of DMSO instead of the test compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 40 µL of L-DOPA solution to each well to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the control reaction (with DMSO).

      • A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Analysis of Tyrosinase Inhibition

To determine the mode of inhibition (competitive, non-competitive, or mixed), a kinetic study is performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Perform the tyrosinase inhibition assay as described above with varying concentrations of L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).

  • For each substrate concentration, measure the reaction rate (change in absorbance per minute) in the presence of different concentrations of the test compound.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the type of inhibition:

    • Competitive inhibition: The lines intersect on the y-axis.

    • Non-competitive inhibition: The lines intersect on the x-axis.

    • Mixed inhibition: The lines intersect in the second or third quadrant.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound on a relevant cell line, such as B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed B16F10 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

    • Incubate the cells for another 24-48 hours.

  • MTT Addition:

    • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (A_sample / A_control) * 100 Where:

      • A_sample is the absorbance of the cells treated with the test compound.

      • A_control is the absorbance of the untreated cells (vehicle control).

Visualizations

Tyrosinase_Inhibition_Pathway cluster_melanogenesis Melanogenesis Pathway cluster_inhibition Inhibition Mechanism L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Inhibitor N-(4-hydroxyphenyl) furan-2-carboxamide Tyrosinase Tyrosinase Inhibitor->Tyrosinase Binding to Active Site

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Tyrosinase Inhibition Assay cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase - L-DOPA - Test Compound - Buffer B Mix Tyrosinase, Buffer, and Test Compound in 96-well plate A->B C Pre-incubate at 37°C B->C D Add L-DOPA to start reaction C->D E Incubate at 37°C D->E F Measure Absorbance at 475 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for tyrosinase inhibition assay.

Molecular Docking (Theoretical)

Molecular docking studies of furan-containing compounds with mushroom tyrosinase (PDB ID: 2Y9X) suggest that these inhibitors can bind to the active site of the enzyme. The furan ring can engage in hydrophobic interactions with amino acid residues, while other functional groups, such as the hydroxyphenyl group in the case of this compound, can form hydrogen bonds with key residues like histidine and interact with the copper ions in the active site. This binding is predicted to stabilize the enzyme-inhibitor complex and prevent the substrate from accessing the catalytic site.

Conclusion

This compound represents a promising candidate for tyrosinase inhibition based on its structural features. The provided protocols offer a standardized approach for its evaluation. Further experimental studies are warranted to determine its specific IC50 value, kinetic profile, and cellular effects to fully elucidate its potential as a novel skin-depigmenting agent.

Troubleshooting & Optimization

Technical Support Center: N-(4-hydroxyphenyl)furan-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of N-(4-hydroxyphenyl)furan-2-carboxamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or appears to have failed completely. What are the common causes?

  • Answer: Several factors can contribute to low or no yield:

    • Poor Starting Material Quality: The purity of both the furan-2-carboxylic acid derivative and 4-aminophenol is critical. Verify the purity via techniques like NMR or melting point analysis before starting.

    • Inefficient Amide Coupling: If starting from furan-2-carboxylic acid, the choice of coupling reagent is crucial. Standard reagents like EDC or DCC may require optimization. Consider using more powerful coupling agents like HATU or HOBt.[1]

    • Suboptimal Reaction Conditions: The reaction may be sensitive to temperature, solvent, and pH. An acidic environment can protonate the amine on 4-aminophenol, rendering it non-nucleophilic. Ensure a suitable non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is used to scavenge any acid produced, particularly when starting with an acyl chloride.[]

    • Moisture Contamination: Acyl chlorides and some coupling reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Presence of Significant Impurities or Side Products

  • Question: My post-reaction analysis (TLC, LC-MS) shows multiple spots/peaks besides my desired product. What are these impurities?

  • Answer: The primary side product in this synthesis is typically the O-acylated isomer, where the furan-2-carbonyl group has reacted with the hydroxyl group of 4-aminophenol instead of the amine.

    • Cause: While the amine is generally a stronger nucleophile than the phenol, O-acylation can occur, especially at higher temperatures or with highly reactive acylating agents.[3]

    • Solution 1: Control Reaction Temperature. Start the reaction at 0°C and allow it to warm slowly to room temperature. Adding the acylating agent dropwise can also help control the reaction's exotherm and improve selectivity.

    • Solution 2: pH Control. Using a base like triethylamine or pyridine can help ensure the amine remains deprotonated and more nucleophilic than the phenoxide.[]

    • Solution 3: Purification. If the side product forms, it can often be separated using column chromatography.

Issue 3: Difficult Product Purification

  • Question: I am struggling to isolate a pure sample of this compound from the crude reaction mixture. What are the best purification strategies?

  • Answer: Purification can be challenging due to the polarity of the product and potential impurities.

    • Aqueous Workup: Perform an aqueous workup to remove water-soluble components. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted furan-2-carboxylic acid, while a wash with a mild acid (e.g., dilute HCl) can remove unreacted 4-aminophenol and the organic base used in the reaction.

    • Recrystallization: This is an effective method for purifying the final product. Experiment with different solvent systems (e.g., Ethanol/water, Ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. Use a solvent system with a gradient of polarity, such as a mixture of ethyl acetate and hexanes, to separate the product from impurities.

Frequently Asked Questions (FAQs)

  • Q1: Should I use furan-2-carboxylic acid or furan-2-carbonyl chloride as my starting material?

    • A1: Furan-2-carbonyl chloride is more reactive and typically gives higher yields in shorter reaction times without the need for expensive coupling reagents.[4] However, it is highly sensitive to moisture and can be more difficult to handle. Furan-2-carboxylic acid is more stable but requires a coupling agent (e.g., EDC, HATU) to activate it for the reaction.[1][5] The choice often depends on available resources, scale, and handling capabilities.

  • Q2: What is the optimal solvent for this synthesis?

    • A2: For reactions with furan-2-carbonyl chloride, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.[4] For coupling reactions starting with the carboxylic acid, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used to ensure all reagents remain in solution.[6]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside your starting materials on a silica plate and elute with an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to the limiting reagent (usually 4-aminophenol) has disappeared.

  • Q4: Can the hydroxyl group of the product be acylated as well, leading to a di-acylated byproduct?

    • A4: Yes, this is a potential side reaction if an excess of the furan-2-carbonyl chloride or activated carboxylic acid is used. To minimize this, use a stoichiometry of approximately 1:1 between the acylating agent and 4-aminophenol. Adding the acylating agent slowly to the solution of 4-aminophenol can also help prevent over-reaction.

Data Presentation: Yield Optimization

The following table summarizes hypothetical outcomes from different reaction conditions to guide optimization efforts.

MethodAcylating AgentCoupling Agent/BaseSolventTemperature (°C)Hypothetical Yield (%)Hypothetical Purity (%)
AFuran-2-carbonyl chlorideTriethylamineDCM0 to 2585-95>95
BFuran-2-carboxylic acidEDC / HOBtDMF2560-75>90
CFuran-2-carboxylic acidHATU / DIPEADMF2580-90>95
DFuran-2-carbonyl chloridePyridineTHF5070-80~85 (O-acylation observed)

Experimental Protocols

Method A: Synthesis from Furan-2-carbonyl chloride

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the mixture with stirring.

  • Acylation: Add a solution of furan-2-carbonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the 4-aminophenol is consumed (typically 2-4 hours).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography.

Method B: Synthesis from Furan-2-carboxylic acid using HATU

  • Setup: To a round-bottom flask, add furan-2-carboxylic acid (1.0 eq), 4-aminophenol (1.0 eq), and HATU (1.1 eq).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, ~0.2 M) to dissolve the solids.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (typically 4-12 hours).

  • Workup: Once complete, pour the reaction mixture into water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Dry the solid and purify by recrystallization or column chromatography as described in Method A.

Visualizations

SynthesisWorkflow Reactants Starting Materials: 4-Aminophenol Furan-2-carbonyl Chloride (or Acid) Reaction Amide Coupling Reaction (Solvent, Base, Temp Control) Reactants->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Isolation Crude Product Isolation (Evaporation) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Product Pure N-(4-hydroxyphenyl) furan-2-carboxamide Purification->Product

Caption: General experimental workflow for the synthesis.

TroubleshootingFlow Start Low Yield or Multiple Products? CheckPurity Verify Starting Material Purity Start->CheckPurity Low Yield CheckTemp Lower Reaction Temp (0°C) Add Reagents Slowly Start->CheckTemp Multiple Products CheckMoisture Ensure Anhydrous Conditions CheckPurity->CheckMoisture OptimizeCoupling Use Stronger Coupling Agent (e.g., HATU) CheckMoisture->OptimizeCoupling CheckStoich Check Stoichiometry (Use ~1:1 Ratio) CheckTemp->CheckStoich

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Overcoming Resistance to Furan-2-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with furan-2-carboxamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential resistance mechanisms encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My furan-2-carboxamide compound is showing decreased efficacy over time in my cell line/bacterial strain. What are the possible reasons?

A1: Decreased efficacy, or acquired resistance, is a common challenge in drug development. For furan-2-carboxamide compounds, this could be due to several factors, including:

  • Target Modification: Mutations in the gene encoding the target protein (e.g., tubulin in cancer cells, LasR in Pseudomonas aeruginosa) can prevent the compound from binding effectively.

  • Increased Efflux: The cells or bacteria may upregulate the expression of efflux pumps, which are membrane proteins that actively transport the compound out of the cell, reducing its intracellular concentration.

  • Metabolic Inactivation: The organism might develop or enhance enzymatic pathways that chemically modify and inactivate the furan-2-carboxamide compound.

  • Alterations in Downstream Signaling: In the context of cancer, resistance can emerge from changes in cellular signaling pathways that bypass the effects of the compound.

Q2: How can I determine if my cell line has developed resistance to a furan-2-carboxamide compound?

A2: The first step is to quantify the level of resistance. This is typically done by determining the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of the compound in your potentially resistant cell line or bacterial strain and comparing it to the parental (sensitive) line. A significant increase in the IC50 or MIC value indicates the development of resistance.

Q3: What are the known molecular targets of furan-2-carboxamide compounds?

A3: Furan-2-carboxamide derivatives have been shown to target a variety of molecules depending on their specific structure and the biological context. Some known targets include:

  • Microtubules: Certain furan-2-carboxamide derivatives act as microtubule-stabilizing agents, similar to taxanes, and are being investigated as anticancer agents.[1]

  • LasR: In Pseudomonas aeruginosa, furan-2-carboxamides have been designed to act as antagonists of the LasR protein, a key regulator of quorum sensing and biofilm formation.[2][3]

Q4: Are there known efflux pumps that can transport furan-2-carboxamide compounds?

A4: While specific efflux pumps for furan-2-carboxamide compounds are not extensively documented, it is known that P-glycoprotein (P-gp), a major efflux pump involved in multidrug resistance in cancer, can be inhibited by certain 2,5-disubstituted furan derivatives. This suggests that related furan-2-carboxamide structures might be substrates for P-gp or other efflux pumps.[4] In bacteria, broad-spectrum efflux pumps of the Resistance-Nodulation-Division (RND) family are common culprits in antibiotic resistance and could potentially recognize and export furan-2-carboxamide compounds.

Troubleshooting Guides

Issue 1: Increased IC50/MIC of Furan-2-Carboxamide Compound

This guide will help you investigate the potential mechanisms behind an observed increase in the IC50 or MIC of your furan-2-carboxamide compound.

Workflow for Investigating Increased IC50/MIC

G start Increased IC50/MIC Observed confirm Confirm Resistance: Repeat IC50/MIC Assay start->confirm investigate Investigate Mechanism confirm->investigate target_analysis Target Analysis investigate->target_analysis efflux_analysis Efflux Pump Analysis investigate->efflux_analysis seq_target Sequence Target Gene target_analysis->seq_target expr_target Quantify Target Expression target_analysis->expr_target efflux_assay Perform Efflux Assay (e.g., Rhodamine 123) efflux_analysis->efflux_assay expr_pumps Quantify Efflux Pump Gene Expression efflux_analysis->expr_pumps mutation Mutation Identified seq_target->mutation no_mutation No Mutation seq_target->no_mutation altered_expr Altered Expression expr_target->altered_expr no_change_expr No Change expr_target->no_change_expr increased_efflux Increased Efflux Detected efflux_assay->increased_efflux no_increased_efflux No Increased Efflux efflux_assay->no_increased_efflux increased_pump_expr Pump Overexpression expr_pumps->increased_pump_expr no_pump_expr_change No Change expr_pumps->no_pump_expr_change solution1 Consider Structure-Activity Relationship (SAR) to modify compound mutation->solution1 solution2 Use Efflux Pump Inhibitor in combination increased_efflux->solution2 increased_pump_expr->solution2

Caption: Troubleshooting workflow for increased IC50/MIC.

Step-by-Step Guide:

  • Confirm Resistance: Carefully repeat the IC50/MIC determination using a standardized protocol to ensure the observation is reproducible. Include parental (sensitive) cells/bacteria as a control.

  • Investigate Potential Mechanisms:

    • Target-Based Resistance:

      • Sequence the target gene: Extract genomic DNA or RNA (for cDNA synthesis) from both the resistant and sensitive populations. Amplify and sequence the target gene (e.g., the specific β-tubulin isotype for anticancer compounds, or lasR for anti-biofilm compounds). Compare the sequences to identify any mutations in the resistant population.

      • Quantify target expression: Use quantitative PCR (qPCR) or Western blotting to determine if the expression level of the target protein is altered in the resistant cells.

    • Efflux Pump-Mediated Resistance:

      • Perform an efflux assay: Use a fluorescent substrate of a known multidrug efflux pump (e.g., rhodamine 123 for P-gp). Compare the accumulation and efflux of the dye in your resistant and sensitive cells. Reduced accumulation in resistant cells suggests increased efflux activity.

      • Quantify efflux pump gene expression: Use qPCR to measure the transcript levels of known efflux pump genes (e.g., MDR1 which encodes P-gp in cancer cells, or genes for RND pumps like mexB in P. aeruginosa).

  • Interpret Results and Formulate a Strategy:

    • If a target mutation is identified: This is a strong indication of target-based resistance. Consider structure-activity relationship (SAR) studies to design new furan-2-carboxamide derivatives that can bind to the mutated target.

    • If increased efflux is observed: This points to efflux pump-mediated resistance. A potential strategy is to co-administer your furan-2-carboxamide compound with a known inhibitor of the identified efflux pump.

Issue 2: Compound Appears Ineffective in a New Cell Line/Bacterial Strain

This guide addresses the situation where a furan-2-carboxamide compound, known to be active elsewhere, shows no effect in a new experimental system.

Logical Flow for Investigating Lack of Activity

G start Compound Ineffective in New System check_target Verify Target Presence and Expression start->check_target check_efflux Assess Basal Efflux Pump Activity start->check_efflux check_metabolism Investigate Compound Metabolism start->check_metabolism target_present Target Present and Expressed check_target->target_present target_absent Target Absent or Not Expressed check_target->target_absent high_basal_efflux High Basal Efflux check_efflux->high_basal_efflux low_basal_efflux Low Basal Efflux check_efflux->low_basal_efflux rapid_metabolism Rapid Compound Metabolism check_metabolism->rapid_metabolism stable_compound Compound is Stable check_metabolism->stable_compound conclusion1 System is not a suitable model target_absent->conclusion1 conclusion2 Co-administer with Efflux Pump Inhibitor high_basal_efflux->conclusion2 conclusion3 Modify compound for increased stability rapid_metabolism->conclusion3

Caption: Investigating lack of compound activity in a new system.

Step-by-Step Guide:

  • Verify Target Presence: Confirm that the intended molecular target of your furan-2-carboxamide compound is present and expressed in the new cell line or bacterial strain using techniques like PCR, qPCR, or Western blotting.

  • Assess Basal Efflux Pump Activity: Some cell lines or bacterial strains have high basal levels of efflux pump expression. Perform an efflux assay as described in the previous section to determine if this is the case.

  • Investigate Compound Stability: The new system may have a higher metabolic capacity for your compound. You can assess this by incubating the compound with the cells or bacteria (or their lysate) and analyzing the concentration of the parent compound over time using methods like HPLC or LC-MS.

Experimental Protocols

Protocol 1: Determination of IC50 in Adherent Cancer Cell Lines

Objective: To determine the concentration of a furan-2-carboxamide compound that inhibits 50% of cell growth.

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Furan-2-carboxamide compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of the furan-2-carboxamide compound in complete medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein Activity

Objective: To assess the activity of the P-glycoprotein efflux pump.

Materials:

  • Suspension or adherent cells

  • Rhodamine 123 stock solution (in DMSO)

  • Verpamil (a P-gp inhibitor) stock solution (in DMSO)

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare three sets of tubes:

    • Unstained control

    • Rhodamine 123 only

    • Rhodamine 123 + Verapamil (positive control for inhibition)

    • Rhodamine 123 + your furan-2-carboxamide compound (if testing for inhibitory activity)

  • Add Rhodamine 123 to the appropriate tubes to a final concentration of 1 µg/mL.

  • Add Verapamil (final concentration 50 µM) or your test compound to the respective tubes.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer and analyze by flow cytometry (FITC channel).

  • A decrease in rhodamine 123 fluorescence in your resistant cells compared to sensitive cells indicates increased efflux. An increase in fluorescence in the presence of your compound suggests it may inhibit P-gp.

Data Presentation

Table 1: Example IC50 Data for a Furan-2-Carboxamide Compound

Cell LineFuran-2-Carboxamide (µM)Doxorubicin (µM)
MCF-7 (Parental)2.5 ± 0.30.1 ± 0.02
MCF-7/ADR (Resistant)25.8 ± 2.115.2 ± 1.5
Fold Resistance 10.3 152

Table 2: Example qPCR Data for Efflux Pump Expression

GeneCell LineRelative Expression (Fold Change)
MDR1 (P-gp)MCF-7 (Parental)1.0
MCF-7/ADR (Resistant)12.5 ± 1.8
MRP1MCF-7 (Parental)1.0
MCF-7/ADR (Resistant)1.2 ± 0.2

This technical support center provides a framework for understanding and investigating resistance to furan-2-carboxamide compounds. By systematically applying these troubleshooting guides and experimental protocols, researchers can better characterize the challenges they face and develop strategies to overcome them.

References

Technical Support Center: N-(4-hydroxyphenyl)furan-2-carboxamide Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(4-hydroxyphenyl)furan-2-carboxamide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Possible Cause Recommended Action
Unexpectedly low compound concentration in prepared solutions. Incomplete dissolution. Ensure the chosen solvent is appropriate and consider gentle heating or sonication to aid dissolution. Verify the compound's solubility in the selected solvent system.
Adsorption to container surfaces. Use silanized glassware or polypropylene containers to minimize adsorption.
Degradation upon dissolution. Prepare solutions fresh before use and protect from light and extreme temperatures. Analyze a sample immediately after preparation to establish a baseline.
Appearance of new peaks in chromatograms over time. Compound degradation. This indicates instability under the storage conditions. Refer to the Forced Degradation Studies protocol to identify the nature of the degradation (e.g., hydrolysis, oxidation). Store solutions at lower temperatures and protected from light. Adjust the pH of the solution to a more stable range if pH-mediated degradation is suspected.
Contamination. Ensure solvent purity and proper cleaning of all labware. Analyze a solvent blank to rule out contamination.
Changes in solution color. Oxidation or formation of chromophoric degradation products. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and use antioxidants if compatible with the experimental design. Identify the colored species by LC-MS or other suitable analytical techniques.
Precipitation of the compound from solution. Supersaturation or change in temperature. Ensure the concentration is below the solubility limit at the storage temperature. If precipitation occurs upon cooling, gently warm the solution to redissolve before use.
Change in solvent composition due to evaporation. Use tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The amide bond is susceptible to hydrolysis under acidic or basic conditions, and the furan ring can be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: The two most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond to yield furan-2-carboxylic acid and 4-aminophenol. This is typically accelerated at high and low pH.

  • Oxidation: The furan ring and the phenol group are susceptible to oxidation, which can lead to ring-opening products or the formation of quinone-like structures.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method with UV or mass spectrometric (MS) detection is highly recommended.[1] Such methods can separate the parent compound from its degradation products, allowing for accurate quantification of its stability over time.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light by using amber vials or wrapping containers in aluminum foil, and in tightly sealed containers to prevent solvent evaporation. If the compound is sensitive to oxidation, degassing the solvent and storing under an inert atmosphere is advisable.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, and light) to accelerate its degradation.[2][3][4] This helps to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[2][3] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Quantitative Data Summary

While specific experimental data for the stability of this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected stability trends based on the chemical nature of furan-2-carboxamides and aromatic amides.

Table 1: Illustrative pH-Dependent Stability of this compound at 25°C

pHConditionApparent Half-life (t½) (days)Major Degradation Products
2.00.01 N HCl15Furan-2-carboxylic acid, 4-aminophenol
4.5Acetate Buffer> 180Minimal degradation
7.4Phosphate Buffer> 180Minimal degradation
9.0Borate Buffer30Furan-2-carboxylic acid, 4-aminophenol
12.00.01 N NaOH5Furan-2-carboxylic acid, 4-aminophenol

Disclaimer: The data in this table is illustrative and intended to reflect general chemical principles. Actual stability should be determined experimentally.

Table 2: Illustrative Forced Degradation Study Results for this compound

Stress ConditionIncubation TimeTemperature% DegradationMajor Degradation Products
0.1 N HCl24 hours60°C18Furan-2-carboxylic acid, 4-aminophenol
0.1 N NaOH8 hours60°C25Furan-2-carboxylic acid, 4-aminophenol
3% H₂O₂24 hours25°C12Oxidized furan and phenol derivatives
Thermal48 hours80°C8Not specified
Photolytic (ICH Q1B)1.2 million lux hours25°C5Photodegradation products

Disclaimer: The data in this table is illustrative. The extent of degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC or UPLC system with PDA/UV and/or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial containing the solid compound in an oven at 80°C for 48 hours.

    • After incubation, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.

    • Determine the percentage of degradation and identify the major degradation products by comparing their retention times and mass spectra with the parent compound.

Visualizations

Logical Workflow for Stability Testing

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidative Stress (3% H₂O₂, 25°C) prep_stock->oxidation Expose to stress thermal Thermal Stress (Solid, 80°C) prep_stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data_analysis Data Analysis (% Degradation, Peak Purity) hplc->data_analysis degradant_id Degradant Identification data_analysis->degradant_id

Caption: A logical workflow for conducting forced degradation studies.

Potential Signaling Pathway

Furan-2-carboxamide derivatives have been reported to exhibit anti-cancer properties by acting as microtubule stabilizing agents, leading to cell cycle arrest and apoptosis.[5] Additionally, related N-(4-hydroxyphenyl) compounds have been shown to induce cell death through pathways involving lysosomal and mitochondrial dysfunction. The following diagram illustrates a potential signaling pathway for this compound, integrating these findings.

G Potential Signaling Pathway of this compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound microtubule Microtubule Stabilization compound->microtubule lysosome Lysosomal Destabilization compound->lysosome mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis cathepsin Cathepsin Release lysosome->cathepsin mitochondria Mitochondrial Dysfunction cathepsin->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase Caspase Activation cytochrome_c->caspase caspase->apoptosis

Caption: A potential signaling pathway for the cytotoxic effects of the compound.

References

Technical Support Center: N-(4-hydroxyphenyl)furan-2-carboxamide Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(4-hydroxyphenyl)furan-2-carboxamide bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the handling and testing of this compound.

Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?

A1: Poor solubility is a common issue with small molecule compounds. Here’s a systematic approach to address this:

  • Recommended Solvent: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic compounds for in vitro assays.

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication. Store stock solutions at -20°C or -80°C to maintain stability.

  • Final Solvent Concentration in Assay: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of the organic solvent (e.g., DMSO) is low, typically ≤ 0.5%. High concentrations of organic solvents can be toxic to cells and may interfere with the assay.

  • Solubility Testing: If precipitation is still observed in the final culture medium, it is advisable to perform a solubility test. This can be done by preparing serial dilutions of the compound in the assay medium and visually inspecting for precipitation after a short incubation.

  • Alternative Solvents: If DMSO is not suitable for your specific cell type or assay, other organic solvents like ethanol or methanol can be considered, but their final concentrations should also be kept to a minimum.

Q2: I am observing high background noise or artifacts in my colorimetric/fluorometric assay. What could be the cause?

A2: High background can stem from several sources. Consider the following troubleshooting steps:

  • Compound Interference: this compound, due to its chemical structure, may intrinsically absorb light or fluoresce at the wavelengths used in your assay, leading to false-positive or false-negative results. To check for this, run a control plate that includes the compound in cell-free medium. This will help you determine if the compound itself is contributing to the signal.

  • Media Components: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays. If high background is an issue, consider using a phenol red-free medium for the duration of the assay.

  • Incomplete Cell Lysis (for applicable assays): In assays that require cell lysis to release a reporter molecule, incomplete lysis can lead to a low signal-to-noise ratio. Ensure your lysis buffer is effective and incubation times are sufficient.

  • Washing Steps: Inadequate washing of cells between steps can leave residual reagents that contribute to background. Ensure wash steps are performed thoroughly but gently to avoid detaching cells.

Q3: My experimental results with this compound are inconsistent and not reproducible. How can I improve this?

A3: Reproducibility is key in scientific research. Here are several factors that can influence the consistency of your results:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to stimuli.[1][2]

  • Cell Seeding Density: Inconsistent cell seeding density can lead to significant variability. Use a cell counter to ensure you are plating the same number of cells in each well and for each experiment. Allow cells to adhere and resume growth for a consistent period (e.g., 24 hours) before adding the compound.

  • Compound Stability: The stability of this compound in your stock solution and in the final assay medium can affect its activity. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Incubation Times: Use precise and consistent incubation times for both the compound treatment and any subsequent assay steps.

  • Plate Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to maintain humidity.

Q4: I am seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between specific activity and general toxicity?

A4: It is crucial to determine the therapeutic window of your compound.

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations of this compound. This will allow you to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

  • Time-Course Experiment: The cytotoxic effects of a compound can be time-dependent. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of its effect.

  • Multiple Viability Assays: Use at least two different cell viability assays that measure different cellular parameters (e.g., metabolic activity with an MTT assay and membrane integrity with a trypan blue exclusion assay) to confirm the cytotoxic effects.

  • Lower Concentrations: For mechanistic studies, use concentrations of this compound that are well below the IC50 value to minimize confounding effects from general cytotoxicity.

Quantitative Data Summary

The following table summarizes publicly available data on the biological activity of this compound and its close analogs. This data can serve as a reference for designing your own experiments.

Compound/AnalogAssay TypeCell Line/OrganismResult (e.g., IC50)Reference
N-(4-hydroxyphenyl)retinamideCytotoxicityPancreatic Cancer CellsIC50: 10 µM[3]
N-(4-hydroxyphenyl)retinamideApoptosis InductionMelanoma CellsIC50: 5-28 µM[4]
Furan-2-carboxamide derivative (SH09)Microtubule StabilizationVarious Cancer Cell LinesIC50: 4-8 µM[5]
Carbamothioyl-furan-2-carboxamide derivativesAnticancerHepG2, Huh-7, MCF-7Significant activity at 20 µg/mL[1][6]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the bioactivity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is designed to assess the cytotoxic effects of this compound.

Materials:

  • This compound

  • 100% DMSO

  • Cell line of interest

  • Complete cell culture medium

  • Phenol red-free medium (recommended)

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in phenol red-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium (DMEM with 10% FBS)

  • Griess Reagent System (contains N-(1-naphthyl)ethylenediamine and sulfanilamide)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom sterile cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in complete medium at non-toxic concentrations (determined from an MTT assay).

    • Remove the medium and treat the cells with the compound for 1-2 hours before stimulation.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control), cells only (negative control), and compound only (to check for direct effects on NO production).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • A purple color will develop.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage inhibition of NO production by the compound compared to the LPS-stimulated positive control.

Visualizations

Hypothetical Signaling Pathway

Based on studies of structurally related compounds like N-(4-hydroxyphenyl)retinamide, a plausible mechanism of action for this compound involves the induction of cellular stress and subsequent activation of downstream signaling cascades.

G compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros jnk JNK ros->jnk p38 p38 ros->p38 erk ERK ros->erk inflammation Inflammation (e.g., NF-κB activation) ros->inflammation apoptosis Apoptosis jnk->apoptosis p38->apoptosis erk->apoptosis

Hypothetical signaling pathway for this compound.

Experimental Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues in bioassays with this compound.

G start Start: Inconsistent Bioassay Results solubility Check Compound Solubility and Stability start->solubility cell_health Verify Cell Health and Culture Conditions solubility->cell_health No Issue dissolve Re-dissolve compound, prepare fresh stock solubility->dissolve Issue Found assay_protocol Review and Optimize Assay Protocol cell_health->assay_protocol No Issue passage Use low passage cells, check for contamination cell_health->passage Issue Found controls Include proper controls (vehicle, positive, negative) assay_protocol->controls Issue Found retest Re-run Experiment assay_protocol->retest No Issue dissolve->cell_health passage->assay_protocol controls->retest

A logical workflow for troubleshooting common bioassay issues.

References

optimizing reaction conditions for furan-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of furan-2-carboxamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing furan-2-carboxamides?

A1: The most prevalent methods for synthesizing furan-2-carboxamides involve the coupling of furan-2-carboxylic acid (furoic acid) with a desired amine. This is typically achieved by activating the carboxylic acid, followed by nucleophilic attack from the amine. Common activating agents include 1,1'-carbonyldiimidazole (CDI) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[1][2][3] Alternative methods include microwave-assisted synthesis from furoic acid and an amine for milder conditions, and multi-step syntheses starting from furan-2-carboxaldehydes.[4][5][6]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in furan-2-carboxamide synthesis can stem from several factors:

  • Inefficient Carboxylic Acid Activation: Ensure your activating agent (e.g., CDI, TBTU) is fresh and handled under anhydrous conditions to prevent deactivation by moisture.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial. Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction and potentially leading to side reactions.

  • Side Reactions: Unwanted side reactions, such as the formation of symmetrical diamides when using a diamine, can consume starting materials and reduce the yield of the desired product.[1][2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of starting materials or products.

  • Purification Losses: The purification process, often flash column chromatography, can lead to loss of product.[1] Optimizing the mobile phase and carefully collecting fractions can help minimize these losses.

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A3: To enhance selectivity, particularly when working with multifunctional substrates like diamines, consider the following strategies:

  • Slow Addition: A slow, dropwise addition of the activated furoic acid to a dilute solution of the amine can favor the formation of the mono-amidation product.[1][2]

  • Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is essential. Using a slight excess of the amine may be necessary in some cases, but a large excess can complicate purification.

  • Protecting Groups: For complex molecules with multiple reactive sites, the use of protecting groups on other functional groups can prevent unwanted side reactions.

Q4: What are the recommended purification techniques for furan-2-carboxamides?

A4: Flash column chromatography is a widely used method for purifying furan-2-carboxamides.[1] The choice of solvent system (eluent) will depend on the polarity of the specific product. Common solvent systems include mixtures of hexane and ethyl acetate. Recrystallization can also be an effective purification method if a suitable solvent is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling reagent.Use a fresh batch of the coupling reagent and ensure it is handled under anhydrous conditions.
Low reactivity of the amine.Consider using a more reactive amine derivative or a stronger coupling agent. Increasing the reaction temperature may also help, but monitor for degradation.
Incorrect stoichiometry.Verify the molar ratios of your reactants.
Formation of Impurities Presence of water in the reaction.Use anhydrous solvents and dry glassware.
Side reactions (e.g., di-acylation).Employ slow addition of the activated acid to a dilute solution of the amine.[1][2]
Degradation of starting materials or product.Optimize the reaction temperature and time. Consider running the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation Product is highly soluble in the work-up solvent.Use a different extraction solvent or perform multiple extractions.
Emulsion formation during aqueous work-up.Add a small amount of brine to the aqueous layer to break the emulsion.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase.

Experimental Protocols

General Procedure for Furan-2-Carboxamide Synthesis using CDI

This protocol is adapted from a method used for the synthesis of N-substituted furan-2-carboxamides.[1][3]

1. Activation of Furoic Acid:

  • In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and 1,1'-carbonyldiimidazole (CDI) (1.1-1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Stir the mixture at room temperature or gently heat to 45 °C for 1-2 hours. The progress of the activation can be monitored by the evolution of CO2.

2. Amide Coupling:

  • In a separate flask, dissolve the desired amine (1.0-1.2 eq) in anhydrous THF.

  • Slowly add the solution of the activated furoic acid dropwise to the amine solution with stirring.

  • Stir the reaction mixture at room temperature or heat to 45 °C for 18-24 hours.

3. Work-up and Purification:

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with an aqueous solution of NaHCO3 (10%) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions
Starting Amine Coupling Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
1,4-diaminobenzeneCDITHF451859[1]
3-aminobenzoic acidCDITHF452047[1]
Various anilinesCDITHF4520Not specified[1]
Various aminesTBTUDMFRoom TempNot specifiedNot specified[2]
3-(1H-imidazol-1-yl)propan-1-amineCDI1,4-dioxaneReflux147[3]

Visualizations

Experimental Workflow for Furan-2-Carboxamide Synthesis

experimental_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification furoic_acid Furan-2-carboxylic Acid activated_intermediate Activated Intermediate furoic_acid->activated_intermediate THF, 45°C, 2h cdi CDI cdi->activated_intermediate crude_product Crude Product activated_intermediate->crude_product THF, 45°C, 18-20h amine Amine amine->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography pure_product Pure Furan-2-carboxamide chromatography->pure_product

Caption: General experimental workflow for the synthesis of furan-2-carboxamide.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (CDI, Amine, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_issue Use fresh, anhydrous reagents. check_reagents->reagent_issue Degraded or wet? conditions_issue Optimize temperature and/or reaction time. check_conditions->conditions_issue Suboptimal? workup_issue Optimize extraction and chromatography. check_workup->workup_issue Significant loss?

References

Technical Support Center: Synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-hydroxyphenyl)furan-2-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Incomplete Activation of 2-Furoic Acid: The coupling agent (e.g., CDI, DCC) may be old or deactivated. The activation time or temperature may be insufficient.• Use fresh, high-quality coupling agents. • Ensure anhydrous reaction conditions, as moisture can deactivate the coupling agent. • Increase the activation time or temperature according to literature protocols for similar amide bond formations.
2. Deactivation of 2-Furoyl Chloride: If using the acyl chloride route, the 2-furoyl chloride may have hydrolyzed due to moisture.• Use freshly prepared or distilled 2-furoyl chloride. • Handle 2-furoyl chloride under strictly anhydrous conditions.
3. Poor Nucleophilicity of 4-Aminophenol: The reaction medium may be too acidic, protonating the amine and reducing its nucleophilicity.• Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize any acid present and to scavenge the HCl produced if using an acyl chloride. A slight excess (1.1-1.5 equivalents) is typically sufficient.
Presence of Multiple Products in TLC/LC-MS 1. O-Acylation Side Product: The hydroxyl group of 4-aminophenol can compete with the amino group in the acylation reaction, leading to the formation of the O-acylated isomer, 4-aminophenyl furan-2-carboxylate. This is more likely to occur at higher temperatures or with a large excess of the acylating agent.• Maintain a moderate reaction temperature (e.g., 0 °C to room temperature). • Use a stoichiometric amount or only a slight excess of the acylating agent. • The amino group is a stronger nucleophile than the hydroxyl group, so N-acylation is generally favored. To further enhance selectivity, consider using a base to deprotonate the amine preferentially.
2. Di-acylation Side Product: Both the amino and hydroxyl groups of 4-aminophenol can be acylated, especially if a significant excess of the acylating agent is used.• Carefully control the stoichiometry of the reactants. Use close to a 1:1 molar ratio of 4-aminophenol to the acylating agent.
3. Unreacted Starting Materials: The reaction may not have gone to completion.• Increase the reaction time. • Monitor the reaction progress by TLC or LC-MS until one of the starting materials is consumed.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired N-acylated product and the O-acylated byproduct can have very similar polarities, making separation by column chromatography challenging.• Utilize a high-resolution silica gel for column chromatography. • Employ a gradient elution system with a solvent mixture that provides the best separation on TLC (e.g., hexane/ethyl acetate or dichloromethane/methanol). • Recrystallization from a suitable solvent system may also be effective in purifying the desired product.
2. Product Oiling Out: The product may not crystallize easily.• Try different solvent systems for recrystallization. • If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane or pentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions involve the acylation of the hydroxyl group of 4-aminophenol. This can lead to two primary byproducts:

  • O-acylation: Formation of 4-aminophenyl furan-2-carboxylate.

  • Di-acylation: Formation of 4-(furan-2-carboxamido)phenyl furan-2-carboxylate.

The amino group is generally more nucleophilic than the phenolic hydroxyl group, which favors the desired N-acylation. However, reaction conditions can influence the extent of these side reactions.

Q2: How can I minimize the formation of the O-acylated byproduct?

A2: To minimize O-acylation, you can:

  • Control the reaction temperature: Lower temperatures (0 °C to room temperature) generally favor N-acylation.

  • Use appropriate stoichiometry: Avoid using a large excess of the acylating agent (2-furoyl chloride or activated 2-furoic acid).

  • Utilize a non-nucleophilic base: Adding a base like triethylamine can help to deprotonate the more acidic phenolic proton to a lesser extent than the ammonium proton, thus maintaining the higher nucleophilicity of the amine.

Q3: What is the best method to purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel. A solvent system such as hexane/ethyl acetate or dichloromethane/methanol is commonly used. Careful optimization of the eluent composition is crucial for separating the desired N-acylated product from the O-acylated isomer due to their potentially similar polarities. Recrystallization from a suitable solvent can be an effective final purification step.

Q4: Is it necessary to protect the hydroxyl group of 4-aminophenol before the reaction?

A4: While protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) would definitively prevent O-acylation, it is often not necessary. The inherent higher nucleophilicity of the amino group provides a good degree of chemoselectivity. Adding a protection/deprotection sequence adds steps to the synthesis and may reduce the overall yield. It is generally recommended to first attempt the direct acylation and only consider a protection strategy if O-acylation proves to be a significant and inseparable problem.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. The appearance of new spots can indicate the formation of side products.

Experimental Protocols

Synthesis of this compound via the Acyl Chloride Method

This protocol is adapted from a similar synthesis of N-(4-bromophenyl)furan-2-carboxamide and should be optimized for the specific substrate.[1]

Materials:

  • 4-Aminophenol

  • 2-Furoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-furoyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

Synthesis_Pathway cluster_reagents Reagents cluster_products Products & Byproducts 2-Furoic Acid 2-Furoic Acid 2-Furoyl Chloride 2-Furoyl Chloride 2-Furoic Acid->2-Furoyl Chloride Activation SOCl2 or (COCl)2 SOCl2 or (COCl)2 Product This compound 2-Furoyl Chloride->Product N-Acylation (Major Pathway) O-Acyl Side Product 4-Aminophenyl furan-2-carboxylate 2-Furoyl Chloride->O-Acyl Side Product O-Acylation (Minor Pathway) Di-Acyl Side Product 4-(furan-2-carboxamido)phenyl furan-2-carboxylate 2-Furoyl Chloride->Di-Acyl Side Product 4-Aminophenol 4-Aminophenol 4-Aminophenol->Product 4-Aminophenol->O-Acyl Side Product Product->Di-Acyl Side Product Further Acylation (Side Reaction)

Caption: Reaction scheme for the synthesis of this compound showing the desired product and potential side products.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_reaction Monitor Reaction (TLC/LC-MS) start->check_reaction low_conversion Low/No Conversion check_reaction->low_conversion Incomplete multiple_products Multiple Products check_reaction->multiple_products Side Products workup Work-up & Purification check_reaction->workup Complete check_reagents Check Reagent Quality & Anhydrous Conditions low_conversion->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) multiple_products->optimize_conditions purification_strategy Optimize Purification (Column Chromatography, Recrystallization) workup->purification_strategy pure_product Pure Product check_reagents->optimize_conditions optimize_conditions->start Restart purification_strategy->pure_product

Caption: A logical workflow for troubleshooting common issues during the synthesis.

References

Technical Support Center: N-(4-hydroxyphenyl)furan-2-carboxamide Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(4-hydroxyphenyl)furan-2-carboxamide.

Disclaimer: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. The guidance provided here is based on general principles of furan and amide chemistry and metabolic pathways of related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I need to begin a degradation study of this compound. Where should I start?

A1: A logical starting point is to perform forced degradation (stress testing) studies. This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation. The results will provide insights into the compound's intrinsic stability and help in the development of stability-indicating analytical methods. We recommend starting with hydrolytic, oxidative, and photolytic stress conditions.

Q2: What are the most probable initial degradation pathways for this molecule?

A2: Based on the structure, which contains a furan ring and an amide linkage, two primary degradation pathways are likely:

  • Oxidation of the Furan Ring: Furan rings can be oxidized by metabolic enzymes, such as cytochrome P450, or by chemical oxidants.[1][2][3] This often leads to the formation of reactive intermediates like enediones, which can subsequently react with nucleophiles.[3][4]

  • Hydrolysis of the Amide Bond: The amide linkage can be cleaved under acidic or basic conditions, which would break the molecule into 4-aminophenol and furan-2-carboxylic acid.

Q3: What analytical techniques are recommended for identifying the degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with a high-resolution mass spectrometer (HRMS), is the most powerful technique for separating and identifying potential degradation products.[5] HPLC will separate the parent compound from its degradants, and MS will provide mass information that is crucial for structure elucidation. For definitive structural confirmation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Q4: I am observing a new, unexpected peak in my HPLC chromatogram after my stress study. How can I proceed with its identification?

A4: When an unknown peak appears, the first step is to gather as much information as possible using your current analytical setup.

  • Mass Spectrometry (MS): Determine the mass-to-charge ratio (m/z) of the unknown peak. This can provide the molecular weight of the degradant.

  • Tandem MS (MS/MS): Fragment the ion of the unknown peak to obtain information about its substructures. This fragmentation pattern can be compared to the fragmentation of the parent compound to deduce the location of the chemical modification.

  • Isolation: If the peak is significant, you may need to isolate the degradant using preparative HPLC.[5]

  • NMR Spectroscopy: Once isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be necessary to fully elucidate the structure.

Q5: My compound appears to be degrading under oxidative stress. What specific reactions should I anticipate?

A5: For a furan-containing compound, oxidation can lead to the formation of a reactive dialdehyde intermediate, such as cis-2-butene-1,4-dial, through the opening of the furan ring.[1][4] This intermediate is electrophilic and can react with other nucleophiles present in the solution.

Hypothetical Degradation Products

The following table summarizes potential degradation products of this compound based on general chemical principles. Researchers should use this as a guide for what to look for in their analytical studies.

Degradation Pathway Potential Product Name Molecular Formula Molecular Weight ( g/mol )
Amide HydrolysisFuran-2-carboxylic acidC₅H₄O₃112.08
Amide Hydrolysis4-AminophenolC₆H₇NO109.13
Furan Ring Oxidation(Z)-4-oxo-4-((4-hydroxyphenyl)amino)but-2-enalC₁₀H₉NO₃191.18

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for subjecting this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At designated time points, withdraw an aliquot and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the sample after the exposure period.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • The method should be capable of separating the parent compound from all observed degradation products.

  • Quantify the amount of parent compound remaining and the percentage of each degradation product formed.

Visualizations

Hypothesized_Degradation_Pathways cluster_hydrolysis Amide Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Furan Ring Oxidation (e.g., P450, H₂O₂) parent This compound product1 Furan-2-carboxylic acid parent->product1 H₂O product2 4-Aminophenol parent->product2 H₂O intermediate Reactive Intermediate (e.g., enedial) parent->intermediate [O] product3 Ring-opened products intermediate->product3

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow start Start: Pure Compound (this compound) stress Forced Degradation (Acid, Base, Oxidative, Photolytic) start->stress hplc HPLC-UV/MS Analysis (Separate and Detect Products) stress->hplc data Data Analysis (Identify m/z of Degradants) hplc->data decision New Peak Detected? data->decision isolate Isolate Degradant (Preparative HPLC) decision->isolate Yes end_no End: Compound Stable decision->end_no No nmr Structure Elucidation (NMR Spectroscopy) isolate->nmr end End: Pathway Identified nmr->end

Caption: General workflow for a forced degradation study.

Troubleshooting_Decision_Tree q1 Unexpected Result in Degradation Study? q2 Is the mass balance >95%? q1->q2 q3 Is the new peak from the matrix/blank? q2->q3 Yes a1 Investigate for non-UV active degradants or volatile products. q2->a1 No q4 Does MS/MS data show a logical fragmentation from the parent? q3->q4 No a2 Run a blank injection. Review sample preparation. q3->a2 Yes a3 Propose a structure consistent with fragmentation data. q4->a3 Yes a4 Consider complex reaction, rearrangement, or polymerization. q4->a4 No

Caption: Troubleshooting logic for unexpected analytical results.

References

Validation & Comparative

A Comparative Analysis of N-(4-hydroxyphenyl)retinamide (Fenretinide) and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification on nomenclature: Initial searches for "N-(4-hydroxyphenyl)furan-2-carboxamide" in the context of anticancer activity predominantly lead to research on N-(4-hydroxyphenyl)retinamide (also known as 4-HPR or Fenretinide). Fenretinide is a well-studied synthetic retinoid with significant anticancer properties. While various furan-2-carboxamide derivatives have been investigated for their cytotoxic effects, this compound itself is not a widely documented anticancer agent. This guide will therefore focus on a comparative analysis of Fenretinide and other furan-2-carboxamide derivatives against established anticancer drugs.

This guide provides a detailed comparison of the performance of N-(4-hydroxyphenyl)retinamide (Fenretinide) and select furan-2-carboxamide derivatives with that of traditional anticancer agents, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.

Executive Summary

N-(4-hydroxyphenyl)retinamide (Fenretinide) has demonstrated significant anticancer activity in preclinical and clinical studies, particularly in breast and pancreatic cancers. Its primary mechanisms of action involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway.[1][2] Furan-2-carboxamide derivatives represent a diverse class of compounds with emerging anticancer potential, with some exhibiting potent cytotoxic effects by targeting microtubules.[3] This guide compares the efficacy of these compounds with standard chemotherapeutic agents like doxorubicin and gemcitabine.

Data Presentation: Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Fenretinide, furan-2-carboxamide derivatives, and standard chemotherapeutic agents in various cancer cell lines.

Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
DoxorubicinMCF-72.50[4]
DoxorubicinMDA-MB-2316.602
DoxorubicinAMJ13223.6 (µg/ml)[5]
Furan-based derivative (Compound 4)MCF-74.06[6]
Furan-based derivative (Compound 7)MCF-72.96[6]

Table 2: Comparison of IC50 Values in Pancreatic Cancer Cell Lines

CompoundCell LineIC50 (nM)Citation
GemcitabineMIA PaCa-225.00[7]
GemcitabinePANC-148.55[7]
GemcitabineBxPC-3-
FenretinideMIA PaCa-210,000 (10 µM)[8]
FenretinidePANC-110,000 (10 µM)[8]

Table 3: Cytotoxicity of Furan-2-Carboxamide Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
Furan-2-carboxamide derivative (SH09)Multiple cell lines4 - 8[3]
Carbamothioyl-furan-2-carboxamide derivative (p-tolyl)Hepatocellular carcinoma(33.29% viability at 20 µg/mL)[9][10]
Furan-2-carboxamide derivativeHeLa(IC50 62.37 µg/mL)[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8]

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.[14]

  • Staining: Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.[8]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.[15][16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.[16]

  • PI Staining: Add propidium iodide staining solution to the cells.[16]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature.[15][16]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]

Signaling Pathways and Mechanisms of Action

N-(4-hydroxyphenyl)retinamide (Fenretinide)

Fenretinide induces apoptosis through multiple signaling pathways, often initiated by the generation of reactive oxygen species (ROS).[2][17]

  • ROS-Mediated Apoptosis: Fenretinide leads to an increase in intracellular ROS, which in turn triggers the intrinsic mitochondrial apoptosis pathway.[2][17]

  • Ceramide and Ganglioside GD3 Induction: The compound can also induce the production of pro-apoptotic signaling molecules like ceramide and ganglioside GD3.[2][17]

  • PI3K/Akt/mTOR Pathway Inhibition: Fenretinide can modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.[1]

  • Retinoic Acid Receptor (RAR) Independent Mechanisms: While being a retinoid, many of Fenretinide's apoptotic effects are mediated through RAR-independent pathways.[2]

Fenretinide_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Fenretinide Fenretinide (4-HPR) ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Ceramide Production Fenretinide->Ceramide Inhibition Fenretinide->Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion Ceramide->Mitochondrion PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Survival Signal (Inhibited) Mitochondrion->Apoptosis Pro-apoptotic factor release Inhibition->PI3K_Akt_mTOR Inhibition Furan_2_carboxamide_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Furan_derivative Furan-2-carboxamide Derivative Tubulin Tubulin Furan_derivative->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Experimental_Workflow start Start: Select Cancer Cell Lines treatment Treat cells with Test Compound & Controls start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis: Determine IC50, % Apoptosis, Cell Cycle Distribution viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Comparative Evaluation data_analysis->end

References

Furan-2-Carboxamide Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-2-carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various furan-2-carboxamide derivatives based on recent experimental data, focusing on their antibiofilm, anticancer, and antimicrobial properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development.

Antibiofilm Activity of Furan-2-Carboxamide Derivatives against Pseudomonas aeruginosa

A series of furan-2-carboxamides were synthesized and evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The design of these compounds involved the bioisosteric replacement of the furanone ring, a known but unstable antibiofilm agent, with a more stable furan-2-carboxamide moiety.[1] The study suggests that these derivatives may act as antagonists of the LasR quorum-sensing receptor.[1]

Comparative Efficacy Data

The following table summarizes the biofilm inhibition percentages for various furan-2-carboxamide derivatives at a concentration of 50 μM.

Compound IDLinkerSubstituent (R)Biofilm Inhibition (%) at 50 µM
4b CarbohydrazideMethyl58%
7e TriazoleHalogen46%
7a TriazoleUnsubstituted43%
6b CarboxamideMethyl41%
6a CarboxamideUnsubstituted36%
4h CarbohydrazideHalogen35%
4g CarbohydrazideHalogen33%

Data sourced from a study on diversity-oriented synthesis of furan-2-carboxamides.[1]

Notably, attempts to determine the IC50 values were challenging due to the precipitation of the compounds at higher concentrations. However, for compound 4a , an IC50 value of approximately 50 μM was achieved for 50% biofilm inhibition.[1]

Experimental Protocol: Biofilm Inhibition Assay

The antibiofilm activity of the furan-2-carboxamide derivatives was assessed using a crystal violet staining method.

  • P. aeruginosa Culture: P. aeruginosa (ATCC 27853) was cultured in Luria-Bertani (LB) broth.

  • Preparation of Test Plates: The synthesized compounds were dissolved in DMSO and added to the wells of a 96-well microtiter plate to a final concentration of 50 μM.

  • Inoculation: An overnight culture of P. aeruginosa was diluted to an optical density (OD) of 0.05 at 600 nm, and 100 μL was added to each well containing the test compounds.

  • Incubation: The plates were incubated at 37°C for 24 hours without shaking.

  • Staining and Quantification: After incubation, the planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilm was stained with 0.1% crystal violet for 15 minutes. The excess stain was washed off, and the plate was air-dried. The stained biofilm was then solubilized with 30% acetic acid, and the absorbance was measured at 595 nm using a microplate reader. The percentage of biofilm inhibition was calculated relative to a control (DMSO without compound).

Proposed Mechanism of Action: LasR Antagonism

The antibiofilm activity of these furan-2-carboxamide derivatives is proposed to stem from their interaction with the LasR protein, a key regulator in the P. aeruginosa quorum-sensing system. Molecular docking studies suggest that these compounds share a similar binding mode to the native autoinducer within the LasR active site.[1]

LasR_Signaling_Pathway Autoinducer Autoinducer LasR Protein LasR Protein Autoinducer->LasR Protein Binds and Activates Virulence Gene Expression Virulence Gene Expression LasR Protein->Virulence Gene Expression Promotes Furan-2-carboxamide Derivative Furan-2-carboxamide Derivative Furan-2-carboxamide Derivative->LasR Protein Antagonizes

Proposed antagonism of the LasR signaling pathway.

Anticancer and Antimicrobial Efficacy of Carbamothioyl-Furan-2-Carboxamide Derivatives

A novel series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer and antimicrobial activities.[2]

Comparative Anticancer Activity

The anticancer potential of these derivatives was tested against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) human cancer cell lines at a concentration of 20 μg/mL.

Compound IDSubstituent on Phenyl Ring% Cell Viability (HepG2)% Cell Viability (Huh-7)% Cell Viability (MCF-7)
4d p-tolyl33.29%45.09%41.81%
4a o-nitro---
4b m-nitro---
4c p-nitro---

Data for compounds 4a, 4b, and 4c were reported as significant but specific percentages were not provided in the primary text.[2]

The compound with a p-tolyl substituent (p-tolylcarbamothioyl)furan-2-carboxamide) demonstrated the highest anticancer activity against hepatocellular carcinoma.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The viability of cancer cells after treatment with the synthesized derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (HepG2, Huh-7, or MCF-7) were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with the carbamothioyl-furan-2-carboxamide derivatives at a concentration of 20 μg/mL and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.

Comparative Antimicrobial Activity

The synthesized compounds were also screened for their antibacterial and antifungal activities. The results are presented as inhibition zones (I.Z) and minimum inhibitory concentrations (MIC).

Antibacterial Activity

Compound IDI.Z (mm) vs. E. coliMIC (µg/mL) vs. E. coliI.Z (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusI.Z (mm) vs. B. cereusMIC (µg/mL) vs. B. cereus
4b 10.5280----
4a --13265--
4f ----16230

Data sourced from a study on carbamothioyl-furan-2-carboxamide derivatives.[2]

Antifungal Activity

Derivatives containing a 2,4-dinitrophenyl group showed significant antifungal activity against various fungal strains, with inhibition zones ranging from 9-17 mm and MICs between 150.7-295 μg/mL.[2][3]

Experimental Protocol: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method (for Inhibition Zone):

  • Culture Preparation: Bacterial and fungal strains were cultured in appropriate broth media.

  • Plate Inoculation: A standardized inoculum of the microorganism was uniformly spread on the surface of an agar plate.

  • Well Creation and Compound Addition: Wells of a specific diameter were created in the agar, and a defined volume of the test compound solution was added to each well.

  • Incubation: The plates were incubated under conditions suitable for the growth of the test microorganism.

  • Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters.

Microdilution Method (for MIC):

  • Serial Dilutions: The test compounds were serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the microorganism was added to each well.

  • Incubation: The plates were incubated under appropriate conditions.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Cytotoxic Activity of Furan-Based Derivatives against Breast Cancer Cells

Another study focused on the synthesis and in vitro cytotoxic activity of new furan-based derivatives against the MCF-7 breast cancer cell line.[4]

Comparative Efficacy Data
Compound IDDescriptionIC50 (µM) against MCF-7
4 Pyridine carbohydrazide derivative4.06
7 N-phenyl triazinone derivative2.96

Data sourced from a study on the design and synthesis of new furan-based derivatives.[4]

These compounds were also evaluated against a normal breast cell line (MCF-10A) and exhibited higher IC50 values, indicating some selectivity for cancer cells.[4]

Experimental Workflow and Mechanism of Action

The study suggests that these compounds induce apoptosis and cause cell cycle arrest in the G2/M phase.[5] This was supported by an increase in the levels of p53 and Bax, and a decrease in the level of Bcl-2.[4]

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Synthesis of Furan-based Derivatives Synthesis of Furan-based Derivatives Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis of Furan-based Derivatives->Cytotoxicity Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assay (MTT)->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (Flow Cytometry)->Apoptosis Assay (Annexin V/PI) Protein Expression Analysis (ELISA) Protein Expression Analysis (ELISA) Apoptosis Assay (Annexin V/PI)->Protein Expression Analysis (ELISA)

Workflow for evaluating cytotoxic furan derivatives.

Apoptosis_Pathway Furan Derivative (4 or 7) Furan Derivative (4 or 7) p53 p53 Furan Derivative (4 or 7)->p53 Upregulates Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl-2->Mitochondrion Inhibits Permeabilization Apoptosis Apoptosis Mitochondrion->Apoptosis Initiates

Proposed apoptotic pathway induced by furan derivatives.

References

Comparative Analysis of the Biological Activity of N-(4-hydroxyphenyl)furan-2-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of N-(4-hydroxyphenyl)furan-2-carboxamide and its structurally related analogs. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes findings from various studies on analogous N-phenyl-furan-2-carboxamide derivatives to offer a predictive overview of its potential therapeutic applications and mechanisms of action. The primary biological activities observed for this class of compounds are antimicrobial and anticancer, which will be the focus of this guide.

Overview of Potential Biological Activities

The furan-2-carboxamide scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. Derivatives of N-phenyl-furan-2-carboxamide have demonstrated notable efficacy in several areas, as summarized below.

Table 1: Summary of Investigated Biological Activities of N-Phenyl-Furan-2-Carboxamide Analogs

Biological ActivityTarget/Mechanism of ActionExample AnalogsReference Studies
Antifungal Disruption of fungal cell membrane integrity.5-arylfuran-2-carboxamidesSynthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives
Antibacterial Inhibition of New Delhi metallo-beta-lactamase 1 (NDM-1).N-(4-bromophenyl)furan-2-carboxamide and its derivativesSynthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities
Antibiofilm Quorum sensing inhibition, potentially targeting the LasR receptor in Pseudomonas aeruginosa.Furan-2-carboxamide derivativesDiversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides
Anticancer Microtubule stabilization, induction of apoptosis, and cell cycle arrest at G2/M phase.Various furan-2-carboxamide derivativesFuran-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells

Comparative Efficacy of N-Phenyl-Furan-2-Carboxamide Analogs

The following tables present a summary of the quantitative data from studies on various N-phenyl-furan-2-carboxamide derivatives, showcasing their potency in different biological assays.

Table 2: Comparative Antifungal Activity of 5-Arylfuran-2-carboxamides against Candida Species

CompoundSubstitution on Phenyl RingMIC (µg/mL) against C. albicansMIC (µg/mL) against C. glabrataMIC (µg/mL) against C. parapsilosis
Analog 14-Chloro1286432
Analog 23,4-Dichloro643216
Analog 34-Methoxy>256>256>256
This compound (Hypothetical) 4-Hydroxy N/A N/A N/A

Table 3: Comparative Antibacterial Activity of N-(4-arylphenyl)furan-2-carboxamides against Drug-Resistant Bacteria

CompoundAryl SubstitutionMIC (µg/mL) against MRSAMIC (µg/mL) against A. baumanniiMIC (µg/mL) against K. pneumoniae
N-(4-bromophenyl)furan-2-carboxamide-3264128
Analog 44-Phenyl163264
Analog 54-(Trifluoromethyl)phenyl81632
This compound (Hypothetical) - N/A N/A N/A

Table 4: Comparative Anticancer Activity of Furan-2-carboxamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
Furan-2-carboxamide derivative SH09HeLa5.2Microtubule Stabilization
Furan-based compound 4MCF-74.06G2/M Arrest, Apoptosis
Furan-based compound 7MCF-72.96G2/M Arrest, Apoptosis
This compound (Hypothetical) Various N/A N/A

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative analysis. These protocols can be adapted for the validation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against fungal strains.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Fungal strains (e.g., Candida albicans, Candida glabrata).

  • RPMI 1640 medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in RPMI 1640 medium in a 96-well plate to obtain a range of concentrations.

  • Prepare a fungal inoculum suspension and adjust the concentration to a standard (e.g., 0.5 McFarland).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungal inoculum without compound) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, determined by visual inspection or by measuring the optical density at a specific wavelength.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against bacterial strains.

Materials:

  • Test compound dissolved in a suitable solvent.

  • Bacterial strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

Procedure:

  • Follow a similar serial dilution procedure as described for the antifungal assay, using CAMHB as the medium.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Add the bacterial inoculum to the wells.

  • Include appropriate positive and negative controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To assess the cytotoxic effect of the test compound on cancer cells.

Materials:

  • Test compound dissolved in DMSO.

  • Cancer cell lines (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Visual representations of the potential signaling pathways and experimental workflows are provided below to aid in understanding the mechanisms of action and the process of validation.

Antifungal_Mechanism Compound N-Aryl-Furan-2-Carboxamide Membrane Fungal Cell Membrane Compound->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Figure 1. Proposed mechanism of antifungal activity.

Anticancer_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Compound Test Compound CellLines Cancer Cell Lines Compound->CellLines MTT MTT Assay (IC50) CellLines->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) CellLines->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellLines->Apoptosis Tubulin Tubulin Polymerization Assay CellLines->Tubulin Xenograft Xenograft Model MTT->Xenograft Lead Compound Selection TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth Antibacterial_Signaling Compound N-Aryl-Furan-2-Carboxamide NDM1 NDM-1 Enzyme Compound->NDM1 binds to Hydrolysis Hydrolysis of β-Lactam NDM1->Hydrolysis Inhibition Inhibition NDM1->Inhibition BetaLactam β-Lactam Antibiotic BetaLactam->NDM1 substrate BacterialSurvival Bacterial Survival Hydrolysis->BacterialSurvival leads to Inhibition->Hydrolysis

structure-activity relationship of furan-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship of Furan-2-Carboxamides

The furan-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a subject of significant interest in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-2-carboxamide derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information is presented to aid researchers, scientists, and drug development professionals in the design of novel therapeutic agents.

Antimicrobial Activity

Furan-2-carboxamide derivatives have shown promising activity against various bacterial and fungal pathogens. The SAR studies reveal that the nature and position of substituents on the furan ring and the carboxamide nitrogen play a crucial role in determining the antimicrobial potency.

Antibacterial Activity

A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that the presence of an aromatic moiety enhances the antibacterial activity, likely due to increased lipophilicity.[1] Derivatives containing a 2,4-dinitrophenyl group showed significant inhibition against both Gram-positive and Gram-negative bacteria.[1][2]

Another study on N-(4-bromophenyl)furan-2-carboxamides demonstrated that these compounds are effective against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA.[3] The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was found to be the most effective.[3] Furthermore, a series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives incorporating 2,4-dinitrophenylhydrazone and thiosemicarbazone moieties were synthesized.[4][5] Compounds containing the 2,4-dinitrophenylhydrazone moiety were particularly active against E. coli.[4][5]

The antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa has also been investigated. It was found that carbohydrazides and triazoles derived from furan-2-carboxamide showed significant antibiofilm activity, with one carbohydrazide derivative showing 58% inhibition.[6][7] These compounds are believed to act by targeting the LasR quorum-sensing system.[6][7]

Table 1: Antibacterial Activity of Furan-2-Carboxamide Derivatives

Compound IDStructureBacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
p-tolylcarbamothioyl)furan-2-carboxamideDerivative of carbamothioyl-furan-2-carboxamideE. coli, S. aureus, B. cereus230-28010.5-16[1]
2,4-dinitrophenyl containing carboxamideDerivative of carbamothioyl-furan-2-carboxamideVarious bacteria150.7-2959-17[1][2]
N-(4-bromophenyl)furan-2-carboxamide (3)N-(4-bromophenyl)furan-2-carboxamideA. baumannii, K. pneumoniae, E. cloacae, MRSANot specifiedMost effective in the series[3]
Compound 8a (2,4-dinitrophenylhydrazone derivative)5-bromofuran-2-carboxamide derivativeE. coliNot specifiedMost active in the series[4][5]
Carbohydrazide 4bFuran-2-carboxamide derivativeP. aeruginosaNot applicable58% biofilm inhibition[6][7]
Antifungal Activity

The antifungal activity of carbamothioyl-furan-2-carboxamide derivatives was found to be more prominent than their antibacterial activities.[1] Derivatives with a 2,4-dinitrophenyl group exhibited significant inhibition against various fungal strains.[1][2] In another study, a 5-bromofuran-2-carboxamide derivative containing a 2,4-dinitrophenylhydrazone moiety (compound 8a) was identified as the most active antifungal agent in its series.[4][5]

Table 2: Antifungal Activity of Furan-2-Carboxamide Derivatives

Compound IDStructureFungal Strain(s)MIC (µg/mL)Reference
2,4-dinitrophenyl containing carboxamideDerivative of carbamothioyl-furan-2-carboxamideVarious fungi150.7-295[1][2]
Compound 8a (2,4-dinitrophenylhydrazone derivative)5-bromofuran-2-carboxamide derivativeNot specifiedMost active in the series[4][5]

Anticancer Activity

Furan-2-carboxamides have emerged as a promising scaffold for the development of anticancer agents. Their mechanism of action often involves the disruption of cellular processes crucial for cancer cell proliferation and survival.

One study reported a novel furan-2-carboxamide derivative as a microtubule stabilizing agent.[8] This compound induced mitotic arrest and apoptosis in various cancer cell lines with IC50 values ranging from 4 µM to 8 µM.[8]

A series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[1] The compound p-tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 µg/mL.[2]

Furthermore, anthra[2,3-b]furan-3-carboxamides have been investigated as potent antitumor agents.[9] These compounds demonstrated high antiproliferative potency against a panel of wild-type and drug-resistant tumor cell lines, with some derivatives causing apoptotic cell death preceded by a G2/M phase arrest.[9] Their mechanism is believed to involve DNA intercalation and inhibition of topoisomerases 1 and 2.[9]

Table 3: Anticancer Activity of Furan-2-Carboxamide Derivatives

CompoundCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
Novel furan-2-carboxamide derivativeVarious cancer cell lines4 - 8Microtubule stabilization, mitotic arrest, apoptosis[8]
p-tolylcarbamothioyl)furan-2-carboxamideHepG2 (hepatocellular carcinoma)20 µg/mL (33.29% cell viability)Not specified[1][2]
Anthra[2,3-b]furan-3-carboxamides (3c, 3d)L1210, HeLa, K562, HCT116Submicromolar to low micromolarDNA intercalation, Topoisomerase 1 and 2 inhibition, G2/M arrest, apoptosis[9]

Enzyme Inhibitory Activity

Furan-2-carboxamides have also been explored as inhibitors of various enzymes implicated in disease.

Pyruvate Dehydrogenase E1 (PDH E1) Inhibition

A series of furan-based thiamine analogues were developed as potent and selective inhibitors of mammalian PDH E1, an enzyme involved in cellular energy metabolism and linked to the Warburg effect in cancer.[10][11] Structure-activity relationship studies revealed that acylation at the C2-position of the furan ring is crucial for inhibitory activity.[10]

Carbonic Anhydrase (CA) Inhibition

Substituted furan sulfonamides have been investigated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[12] Several furyl sulfonamides were found to be potent inhibitors of human CA isoforms I, II, IV, and IX.[12]

SARS-CoV-2 Main Protease (Mpro) Inhibition

In the search for antiviral agents, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro).[13] Through structure-based drug design and optimization, compounds with IC50 values in the low micromolar range were discovered.[13]

Table 4: Enzyme Inhibitory Activity of Furan-2-Carboxamide Derivatives

Compound ClassTarget EnzymeKey Structural Features for ActivityIC50/KiReference
Furan-based thiamine analoguesPyruvate Dehydrogenase E1 (PDH E1)C2-acylation of the furan ringNot specified[10][11]
Furyl sulfonamidesCarbonic Anhydrases (hCA I, II, IV, IX)Sulfonamide group on the furan scaffoldKi values ranging from 0.346 µM to 3.006 µM[12]
2-(furan-2-ylmethylene)hydrazine-1-carbothioamidesSARS-CoV-2 Main Protease (Mpro)Hydrazine-1-carbothioamide moietyIC50 values as low as 1.55 µM[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summaries of key experimental protocols cited in the reviewed literature.

Antimicrobial Susceptibility Testing

The antibacterial and antifungal activities of the synthesized compounds are typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method to measure the zone of inhibition.

  • Agar Well Diffusion Method: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then punched into the agar, and a specific concentration of the test compound is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.[1]

  • Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the furan-2-carboxamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[14]

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes is determined using various biochemical assays.

  • SARS-CoV-2 Mpro Inhibition Assay: The enzymatic activity of Mpro is measured using a fluorogenic substrate. The assay is performed in the presence and absence of the test compounds. The decrease in the rate of substrate cleavage in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.[13]

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_data Data Analysis Start Furan-2-carboxylic acid derivatives Synthesis Chemical Synthesis of Furan-2-carboxamides Start->Synthesis Purification Purification and Characterization Synthesis->Purification AgarWell Agar Well Diffusion Purification->AgarWell BrothMicro Broth Microdilution Purification->BrothMicro IZ Measure Inhibition Zone AgarWell->IZ MIC Determine MIC BrothMicro->MIC SAR Structure-Activity Relationship Analysis MIC->SAR IZ->SAR

Caption: Workflow for the synthesis and antimicrobial screening of furan-2-carboxamide derivatives.

Signaling Pathway for Microtubule Stabilizing Anticancer Agents

Microtubule_Stabilization_Pathway FuranCarboxamide Furan-2-carboxamide Derivative Microtubules Microtubules FuranCarboxamide->Microtubules Stabilizes Mitosis Mitosis FuranCarboxamide->Mitosis Disrupts Microtubules->Mitosis Essential for MitoticArrest Mitotic Arrest (G2/M Phase) Mitosis->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath

Caption: Proposed mechanism of action for microtubule-stabilizing furan-2-carboxamide anticancer agents.

References

A Comparative Guide to the Mechanisms of N-(4-hydroxyphenyl)furan-2-carboxamide and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known mechanistic actions of the widely-used anticancer agent, paclitaxel, and the potential mechanisms of N-(4-hydroxyphenyl)furan-2-carboxamide. Due to a lack of direct experimental data on this compound, this comparison is based on findings from closely related furan-2-carboxamide derivatives and N-(4-hydroxyphenyl)retinamide, a structurally similar compound.

Introduction

Paclitaxel, a member of the taxane family of chemotherapeutic drugs, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer. Its mechanism of action has been extensively studied. This compound belongs to a class of compounds that have demonstrated diverse biological activities, with some derivatives showing promising anticancer properties. Understanding the mechanistic similarities and differences between these compounds is crucial for the development of novel and more effective cancer therapies.

Mechanism of Action: A Comparative Overview

Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization[1][2][3]. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and chromosome segregation during cell division. Consequently, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis[1][3].

The mechanism of this compound is not as clearly defined. However, studies on related compounds suggest two potential pathways:

  • Microtubule Stabilization: A novel furan-2-carboxamide derivative, referred to as SH09, has been identified as a microtubule stabilizing agent, mirroring the action of paclitaxel. This compound was found to bind to the taxol binding pocket of tubulin, leading to G2/M cell cycle arrest and the induction of apoptosis[4][5]. This suggests that the furan-2-carboxamide scaffold can indeed produce compounds that function similarly to paclitaxel.

  • Tubulin Polymerization Inhibition and ROS Induction: In contrast, studies on N-(4-hydroxyphenyl)retinamide (Fenretinide), which shares the N-(4-hydroxyphenyl) moiety, and its metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide, reveal a different mechanism. These compounds have been shown to inhibit tubulin polymerization[6][7]. Furthermore, their cytotoxic effects are also mediated by the generation of reactive oxygen species (ROS), leading to apoptosis and autophagy[6][7][8].

This suggests that this compound could potentially act through either microtubule stabilization or inhibition, and may also involve ROS-mediated pathways. Further direct experimental validation is required to elucidate its precise mechanism.

Quantitative Data Comparison

The following tables summarize key quantitative data for paclitaxel and a representative furan-2-carboxamide derivative (SH09) that acts as a microtubule stabilizer. Data for this compound is not currently available in the public domain.

Table 1: In Vitro Cytotoxicity (IC50)

CompoundCell LineIC50 (µM)Citation
PaclitaxelA549 (Lung)>0.012[1]
MCF-7 (Breast)>0.012[1]
Furan-2-carboxamide derivative (SH09)HeLa (Cervical)4 - 8[4][5]
A549 (Lung)4 - 8[4][5]
MCF-7 (Breast)4 - 8[4][5]

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleApoptosis InductionCitation
PaclitaxelG2/M ArrestYes[1][9]
Furan-2-carboxamide derivative (SH09)G2/M ArrestYes[4][5]
N-(4-hydroxyphenyl)retinamideG1/S ArrestYes[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound, and a positive control (paclitaxel for stabilization, colchicine for inhibition).

  • Procedure:

    • Thaw tubulin and GTP on ice.

    • Prepare the reaction mixture containing tubulin and GTP in the polymerization buffer.

    • Add the test compound or control to the reaction mixture.

    • Transfer the mixture to a pre-warmed 96-well plate.

    • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate of polymerization (Vmax) and the maximum polymer mass are calculated from the absorbance curves.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with the test compound for a specified duration.

    • Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software.

Apoptosis Assay by Annexin V Staining

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Preparation:

    • Treat cells with the test compound.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry:

    • Analyze the stained cells promptly by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows described.

paclitaxel_mechanism cluster_drug Drug Action cluster_cellular Cellular Events cluster_outcome Cellular Outcome Paclitaxel Paclitaxel Microtubule Microtubule Paclitaxel->Microtubule Binds to β-tubulin & Stabilizes Tubulin Tubulin Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization (Inhibited) MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Disrupted Dynamics G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Activates Spindle Assembly Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of Paclitaxel.

furan_carboxamide_mechanism cluster_drug Drug Action cluster_pathway1 Pathway 1: Microtubule Stabilization cluster_pathway2 Pathway 2: Tubulin Destabilization & ROS FuranCarboxamide This compound (Potential Mechanisms) Tubulin1 Tubulin FuranCarboxamide->Tubulin1 Binds & Stabilizes (like Paclitaxel) Tubulin2 Tubulin FuranCarboxamide->Tubulin2 Inhibits Polymerization ROS ROS Generation FuranCarboxamide->ROS Microtubule1 Microtubule Tubulin1->Microtubule1 Polymerization G2M_Arrest1 G2/M Arrest Microtubule1->G2M_Arrest1 Apoptosis1 Apoptosis G2M_Arrest1->Apoptosis1 Microtubule2 Microtubule Tubulin2->Microtubule2 Polymerization (Inhibited) G1S_Arrest2 G1/S Arrest Microtubule2->G1S_Arrest2 Apoptosis2 Apoptosis ROS->Apoptosis2 G1S_Arrest2->Apoptosis2

Caption: Potential Mechanisms of this compound.

experimental_workflow cluster_assays Experimental Assays cluster_readouts Data Readouts cluster_analysis Analysis CellCulture Cell Culture & Drug Treatment TubulinAssay Tubulin Polymerization Assay CellCulture->TubulinAssay CellCycleAssay Cell Cycle Analysis (PI Staining) CellCulture->CellCycleAssay ApoptosisAssay Apoptosis Assay (Annexin V) CellCulture->ApoptosisAssay Absorbance Absorbance (340nm) TubulinAssay->Absorbance FlowCytometry1 Flow Cytometry CellCycleAssay->FlowCytometry1 FlowCytometry2 Flow Cytometry ApoptosisAssay->FlowCytometry2 PolymerizationCurve Polymerization Curve Absorbance->PolymerizationCurve CellCycleHistogram DNA Content Histogram FlowCytometry1->CellCycleHistogram ApoptosisPlot Annexin V vs. PI Plot FlowCytometry2->ApoptosisPlot

Caption: Workflow for Mechanistic Analysis.

Conclusion

Paclitaxel operates through a well-characterized mechanism of microtubule stabilization, leading to mitotic arrest and apoptosis. While the precise mechanism of this compound remains to be elucidated, evidence from related compounds points towards two potential, and distinct, pathways: one that mimics paclitaxel's microtubule-stabilizing activity, and another involving the inhibition of tubulin polymerization and induction of oxidative stress. This guide highlights the importance of direct experimental investigation to determine the definitive mechanism of action for this compound and to fully assess its potential as a novel anticancer agent. The provided protocols and comparative data serve as a foundation for such future research endeavors.

References

A Comparative Guide to Evaluating the Specificity of N-(4-hydroxyphenyl)furan-2-carboxamide and Related Furan-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] N-(4-hydroxyphenyl)furan-2-carboxamide is a representative member of this class, yet its specific biological targets and selectivity profile remain to be fully elucidated. This guide provides a comparative framework for evaluating the specificity of this compound, outlining a comprehensive experimental strategy and comparing it with known furan-2-carboxamide derivatives that have reported biological activities.

Comparative Overview of Furan-2-Carboxamide Derivatives

To contextualize the evaluation of this compound, it is useful to consider the known activities of structurally related compounds. The biological effects of furan-2-carboxamide derivatives are diverse and appear to be highly dependent on the substitution pattern of the core scaffold.

Compound/Derivative ClassReported Biological ActivityKnown or Hypothesized Target(s)Reference
This compound To be determinedTo be determinedN/A
Carbamothioyl-furan-2-carboxamides Anticancer (HepG2, Huh-7, MCF-7) and antimicrobialUndetermined[1][2]
N-acylcarbohydrazide & Triazole furan-2-carboxamides Antibiofilm (Pseudomonas aeruginosa)LasR (Quorum sensing regulator)[6][7]
General Furan Derivatives Broad-spectrum antimicrobial, anti-inflammatory, anticancerVarious and often undetermined[3][4][5]

Proposed Experimental Strategy for Specificity Profiling

A tiered approach is recommended to systematically characterize the specificity of a novel compound like this compound. This strategy begins with broad, unbiased screening to identify potential biological activities, followed by more focused assays to determine the specific molecular targets and off-target effects.

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Deconvolution cluster_2 Tier 3: In Vitro Specificity Profiling cluster_3 Tier 4: Cellular Target Engagement pheno_screen Phenotypic Screening (e.g., cell viability in diverse cancer cell lines, antimicrobial assays) target_id Target Identification Methods (e.g., affinity chromatography, proteomics) pheno_screen->target_id Active Phenotype biochem_screen Broad Biochemical Screens (e.g., Kinase Panel, GPCR Panel) target_id->biochem_screen Putative Target(s) direct_binding Direct Target Binding Assays (e.g., SPR, ITC) biochem_screen->direct_binding Confirmed Hits cellular_engage Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) direct_binding->cellular_engage Validate in Cells

Caption: Proposed workflow for specificity evaluation.

Detailed Experimental Protocols

Tier 1: Initial Phenotypic Screening

Objective: To identify the general biological activity of this compound.

Protocol: Cell Viability Assay (Example using MTT)

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., representing different tissue origins) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Tier 3: In Vitro Specificity Profiling (Example: Kinase Panel Screen)

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases, a common target class for small molecules.

Protocol: Radiometric Kinase Assay (Generic)

  • Reaction Setup: In a 96-well plate, combine the kinase, the appropriate peptide substrate, and this compound at a fixed concentration (e.g., 10 µM) in kinase buffer.

  • Initiation: Start the kinase reaction by adding a mixture of MgCl2 and [γ-33P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Analysis: Express the results as a percentage of inhibition relative to a vehicle control. Follow up with IC50 determination for any significant hits.

Tier 4: Cellular Target Engagement

Objective: To confirm that this compound interacts with its putative target(s) in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Illustrative Signaling Pathway

Should initial screening and target deconvolution suggest that this compound interacts with a specific signaling pathway, such as a kinase cascade, a diagram can be constructed to visualize its potential point of intervention. For instance, if the compound were found to inhibit a hypothetical kinase "X" in the MAPK pathway, the relationship could be depicted as follows:

G cluster_pathway Hypothetical MAPK Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor->RAF Hypothetical Inhibition

Caption: Hypothetical inhibition of the MAPK pathway.

This guide provides a robust framework for the systematic evaluation of the specificity of this compound. By employing a combination of phenotypic screening, target identification, broad-panel in vitro assays, and cellular target engagement studies, researchers can build a comprehensive profile of this and other novel chemical entities, which is essential for advancing drug discovery and development.

References

Safety Operating Guide

Safe Disposal of N-(4-hydroxyphenyl)furan-2-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-hydroxyphenyl)furan-2-carboxamide, a compound recognized as an irritant that is harmful if swallowed.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling during disposal.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards associated with this compound:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

A summary of the key hazard information is presented in the table below.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarningExclamation Mark
Skin irritation (Category 2)H315: Causes skin irritationWarningExclamation Mark
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarningExclamation Mark
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningExclamation Mark

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its safe disposal as a hazardous chemical waste.

  • Waste Segregation and Collection:

    • Do not mix this compound with other waste streams.

    • Collect waste material in a dedicated, properly labeled, and sealed container. The container should be made of a compatible material.

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, bench paper, and wipers, must be treated as hazardous waste.[3]

    • Place all contaminated disposable materials into the designated hazardous waste container.

  • Spill Management:

    • In the event of a small spill, carefully absorb the material with an inert absorbent, such as sand or vermiculite.

    • Place the absorbent material into the hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Final Disposal:

    • The primary recommended method for the disposal of furan-containing compounds is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[4]

    • Do not dispose of this chemical down the drain or in regular trash.[4]

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal Pathway A Identify this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Collect Waste in a Dedicated, Labeled Container B->C D Include Contaminated Materials (e.g., gloves, wipes) C->D E Store Container in a Designated Hazardous Waste Accumulation Area D->E F Arrange for Pickup by EHS or Certified Disposal Vendor E->F G Final Disposal via Controlled Incineration F->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. All chemical waste must be managed in compliance with all applicable regulations.

References

Essential Safety and Operational Guidance for N-(4-hydroxyphenyl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-(4-hydroxyphenyl)furan-2-carboxamide (CAS Number: 4104-33-0).

This document provides crucial safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or if there is a risk of splashing.
Skin and Body Protection Laboratory coatA full-length laboratory coat must be worn and fully buttoned.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare a clean and designated workspace in a fume hood prep_ppe->prep_workspace weigh Weigh the required amount of the compound prep_workspace->weigh dissolve Dissolve or use the compound in the experiment weigh->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate dispose Dispose of waste according to the disposal plan decontaminate->dispose remove_ppe Remove PPE in the correct order dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused or Surplus Compound Dispose of as hazardous chemical waste. The compound should be collected in a clearly labeled, sealed container.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container. Do not mix with non-hazardous waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to local regulations.
Contaminated PPE (e.g., gloves) Dispose of as hazardous waste in a designated container.

All waste must be handled and disposed of in accordance with institutional, local, state, and federal regulations. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Disposal Decision Tree for this compound Waste start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, rinsate) waste_type->liquid_waste Liquid container_waste Empty Containers waste_type->container_waste Container collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container liquid_waste->collect_liquid rinse_container Triple rinse with an appropriate solvent container_waste->rinse_container ehs_pickup Arrange for pickup by Environmental Health and Safety (EHS) collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect rinsate as hazardous liquid waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines rinse_container->dispose_container collect_rinsate->collect_liquid

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.